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  • Product: 1-Penten-3-one, 4-hydroxy-4-methyl-
  • CAS: 22082-43-5

Core Science & Biosynthesis

Foundational

Structural Properties and Synthetic Utility of 4-Hydroxy-4-methylpent-1-en-3-one: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Catalysis Executive Summary The architectural complexity of modern pharmaceuticals demands hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Catalysis

Executive Summary

The architectural complexity of modern pharmaceuticals demands highly versatile, stereochemically tunable building blocks. 4-Hydroxy-4-methylpent-1-en-3-one (CAS: 22082-43-5) has emerged as a privileged electrophilic synthon in advanced organic synthesis. Unlike simple acrylates, which are notoriously prone to background non-selective reactions and poor catalyst binding, this α,β-unsaturated ketone functions as a highly controlled, tunable acrylate surrogate.

This whitepaper elucidates the structural properties, mechanistic advantages, and field-validated experimental protocols for utilizing 4-hydroxy-4-methylpent-1-en-3-one in complex molecule construction.

Physicochemical Profiling & Structural Causality

The physical behavior and innate reactivity of 4-hydroxy-4-methylpent-1-en-3-one are dictated by its unique structural motif: an enone system coupled with a tertiary alcohol at the α'-position.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
CAS Number 22082-43-5Standardized identifier for procurement and safety tracking.
Molecular Formula C₆H₁₀O₂Provides a low-molecular-weight scaffold ideal for atom-economic coupling.
Molecular Weight 114.14 g/mol Facilitates accurate stoichiometric scaling in catalytic workflows.
Exact Mass 114.068 DaCrucial for high-resolution mass spectrometry (HRMS) validation.
LogP 0.51Indicates moderate lipophilicity, ensuring solubility in halogenated solvents (e.g., CHCl₃) critical for H-bonding catalysis.
Topological Polar Surface Area 37.3 ŲReflects the exposed hydrogen-bonding network (carbonyl + hydroxyl) available for catalyst coordination.

Data supported by the PubChem chemical database 1.

Structural Causality: The presence of the tertiary hydroxyl group adjacent to the ketone is not merely a structural anomaly; it is the fundamental driver of the molecule's unique reactivity. The intramolecular hydrogen bond between the hydroxyl proton and the ketone carbonyl oxygen pre-organizes the molecule, enhancing the electrophilicity of the β-carbon and distinguishing it from simple enones 2.

Mechanistic Paradigm: The Tunable Acrylate Surrogate

Direct asymmetric conjugate additions to simple acrylates or acrylic acid are frequently plagued by competitive racemic background reactions. 4-Hydroxy-4-methylpent-1-en-3-one bypasses these limitations. When bound to a chiral hydrogen-bond donor (such as a ureidoaminal catalyst), the α'-hydroxy enone forms a rigid, highly organized bidentate transition state. Following the stereoselective addition of a nucleophile, the ketol moiety serves as a "masked" functional group that can be orthogonally cleaved or elaborated into carboxylic acids, aldehydes, or nitriles 3.

SynthonWorkflow A 4-Hydroxy-4-methylpent-1-en-3-one (Acrylate Surrogate) B Chiral Bifunctional Catalyst (H-Bonding Activation) A->B Catalyst Binding C Nucleophile Addition (e.g., Nitroalkanes) B->C Stereoselective Michael Addition D Enantioenriched Adduct (Tertiary Nitrocompound) C->D High Yield & e.r. E Periodic Acid Cleavage -> Carboxylic Acid D->E Oxidation F Reduction / Diol Cleavage -> Aldehyde D->F Reduction/Oxidation G Oximation / Fragmentation -> Nitrile D->G Condensation

Logical workflow for the asymmetric functionalization and downstream elaboration of the enone synthon.

Experimental Workflows & Validated Protocols

As a Senior Application Scientist, I emphasize that reproducibility hinges on controlling the microenvironment of the reaction. The following protocols are engineered as self-validating systems.

Protocol A: Organocatalytic Asymmetric Michael Addition of Nitroalkanes

This protocol utilizes the enone to capture unactivated α-branched nitroalkanes, generating tertiary nitrocompounds with high enantiomeric ratios (e.r. up to 96:4) 4.

  • Causality Check: Why use anhydrous CHCl₃ at 0 °C? Chloroform provides a low-dielectric medium that prevents the disruption of the delicate hydrogen-bonding network between the bifunctional ureidoaminal catalyst and the enone. Lowering the temperature to 0 °C minimizes entropic penalties, rigidifying the transition state to maximize enantiomeric discrimination.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried reaction vial, dissolve 4-hydroxy-4-methylpent-1-en-3-one (0.2 mmol) and the chiral ureidoaminal catalyst (0.04 mmol, 20 mol%) in 0.6 mL of anhydrous CHCl₃.

    • Thermal Equilibration: Cool the homogeneous mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

    • Nucleophile Addition: Add the unactivated α-branched nitroalkane (1.0 mmol, 5.0 equiv) dropwise over 2 minutes to prevent localized concentration spikes.

    • Self-Validation (Monitoring): Stir the reaction at 0 °C. Monitor progression via TLC (Hexanes/EtOAc) or LC-MS until the enone is fully consumed (typically 24–48 hours).

    • Isolation: Directly load the crude mixture onto a silica gel column. Purify via flash chromatography to isolate the enantioenriched tertiary nitrocompound.

    • Stereochemical Validation: Determine the enantiomeric ratio (e.r.) using chiral stationary phase HPLC against a racemic standard.

Protocol B: Microwave-Assisted Intramolecular Oxa-Michael Addition

This protocol converts aryl-substituted derivatives of the enone into 5-aryl-2,2-dimethyl-dihydrofuran-3(2H)-ones via a green, solvent-free approach 5.

  • Causality Check: Why employ an alternating microwave irradiation cycle? Continuous microwave heating of highly reactive enones often leads to thermal runaway and polymerization. An alternating cycle (9s on, 21s off) ensures uniform energy distribution while maintaining the bulk temperature below the polymerization threshold. Triflic acid is selected because Brønsted acids efficiently protonate the enone carbonyl without irreversibly coordinating to the tertiary alcohol, ensuring high catalytic turnover.

  • Step-by-Step Methodology:

    • Reagent Loading: To an open, microwave-safe glass tube, add the (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one derivative (0.5 mmol) and trifluoromethanesulfonic acid (triflic acid, 0.05 mmol, 10 mol%).

    • Microwave Irradiation: Position the tube in the center of the microwave cavity. Irradiate at 650 W using an alternating cycle (9 s irradiation followed by 21 s cooling) for a total reaction time of 9 minutes.

    • Self-Validation (Thermal Control): Immediately after the final irradiation period, verify the surface temperature of the tube using an IR thermometer to ensure it has not exceeded the degradation threshold of the specific aryl derivative.

    • Purification: Cool the mixture to room temperature, dilute with a minimal amount of dichloromethane, and purify via column chromatography.

OxaMichael A (E)-1-Aryl-4-hydroxy- 4-methylpent-1-en-3-one B Triflic Acid Catalyst (Solvent-Free, MW) A->B C Intramolecular Oxa-Michael Addition B->C D 5-Aryl-2,2-dimethyl- dihydrofuran-3(2H)-one C->D

Reaction pathway for the acid-catalyzed intramolecular oxa-Michael addition under microwave irradiation.

Downstream Elaboration Strategies

The true synthetic power of 4-hydroxy-4-methylpent-1-en-3-one lies in the post-reaction elaboration of the ketol moiety. The adjacent hydroxyl and carbonyl groups facilitate the formation of a cyclic periodate intermediate during oxidative cleavage, which rapidly fragments to yield carboxylic acids and benign acetone as a byproduct.

Table 2: Quantitative Yields for Ketol Elaboration Workflows
Elaboration TargetReagents / ConditionsTypical Isolated YieldMechanistic Note
Carboxylic Acid Periodic Acid (H₅IO₆), Solvent75–80%Oxidative cleavage via cyclic periodate intermediate; highly chemoselective.
Aldehyde 1. Borane (BH₃) reduction2. 1,2-Diol oxidation>70%Requires initial reduction of the ketone to a 1,2-diol before oxidative cleavage.
Nitrile 1. NH₂OH (Oximation)2. Ac₂O/Et₃N (Fragmentation)~85%Spontaneous fragmentation follows acetylation of the oxime.
γ-Lactam 1. Esterification2. NaBH₄/NiCl₂ (Nitro reduction)3. K₂CO₃ (Cyclization)High Overall YieldProvides access to 5,5-disubstituted γ-lactams bearing quaternary stereocenters.

Data aggregated from organocatalytic Michael addition elaboration studies 3.

References

  • PubChem (NIH) . 1-Penten-3-one, 4-hydroxy-4-methyl- | C6H10O2 - PubChem. URL:[Link]

  • ACS Organic Letters . Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. URL:[Link]

  • PubMed Central (PMC) . Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC. URL:[Link]

  • Semantic Scholar . Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. URL:[Link]

Sources

Exploratory

The Electrophilic Synthon Equivalent of Acrylic Acid: 4-Hydroxy-4-methylpent-1-en-3-one as a Versatile Surrogate in Asymmetric Synthesis

Executive Summary In the realm of asymmetric organocatalysis, the direct use of simple α,β -unsaturated carboxylic acids (like acrylic acid) or their esters as Michael acceptors is notoriously challenging. These unactiva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric organocatalysis, the direct use of simple α,β -unsaturated carboxylic acids (like acrylic acid) or their esters as Michael acceptors is notoriously challenging. These unactivated electrophiles suffer from sluggish reactivity, poor stereocontrol, and a high propensity for unwanted polymerization. To circumvent these limitations, 4-hydroxy-4-methylpent-1-en-3-one (HMP) has emerged as an elegant, structurally engineered electrophilic synthon equivalent[1].

As a Senior Application Scientist, I have observed that the true power of HMP lies in its "internal self-activation." By serving as a highly reactive surrogate for acrylic acid, acrolein, and acrylonitrile, HMP enables the construction of complex, sterically demanding stereocenters—such as quaternary carbons in bioactive γ -lactams and tertiary nitrocompounds[2]. This whitepaper dissects the mechanistic causality, synthetic equivalency, and self-validating protocols required to harness HMP in advanced drug development workflows.

Mechanistic Rationale: Intramolecular Self-Activation

The fundamental challenge with standard acrylic esters is their relatively high Lowest Unoccupied Molecular Orbital (LUMO) energy, which makes them poor electrophiles for weak or unactivated nucleophiles. HMP solves this through a built-in stereoelectronic mechanism.

The Causality of Reactivity

HMP features an α′ -hydroxy enone motif. The tertiary alcohol at the C4 position engages in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen[2].

  • LUMO Lowering: This internal H-bond polarizes the C=O bond, withdrawing electron density from the conjugated π -system and significantly lowering the LUMO of the β -carbon.

  • Conformational Locking: The hydrogen bond restricts the rotational degrees of freedom of the enone, locking it into an s-cis or s-trans conformation that is highly receptive to facial discrimination by chiral bifunctional catalysts (e.g., cinchona alkaloid-derived ureidoaminals).

  • Steric Shielding: The bulky gem-dimethyl groups adjacent to the hydroxyl moiety prevent competitive 1,2-addition and suppress undesired radical polymerization, ensuring clean 1,4-conjugate addition[2].

G A HMP Enone (Unactivated) B H-Bonded State (LUMO Lowered) A->B Intramolecular H-Bonding C Michael Adduct (α'-hydroxy ketone) B->C Asymmetric Conjugate Addition D Carboxylic Acid (Acrylic Acid Surrogate) C->D NaIO4 Cleavage E Aldehyde / Nitrile (Alternative Surrogates) C->E Reduction / Condensation

Pathway of HMP activation via H-bonding, conjugate addition, and oxidative cleavage.

Synthetic Equivalency: The "Synthon" Concept

In retrosynthetic logic, a synthon is an idealized fragment. The β -carbon of acrylic acid is an acceptor ( a3 ) synthon. Because HMP acts as a highly reactive Michael acceptor, the resulting adduct contains an α′ -hydroxy ketone moiety.

The causality of its equivalency lies in the predictable oxidative cleavage of 1,2-diols and α -hydroxy ketones by sodium periodate ( NaIO4​ ). The cyclic periodate intermediate rapidly fragments the C−C bond, extruding acetone and yielding a carboxylic acid[3]. Thus, the entire sequence—addition followed by cleavage—is chemically equivalent to the direct asymmetric conjugate addition of acrylic acid.

Quantitative Data: Downstream Transformations

By altering the post-addition processing steps, the HMP adduct can serve as a surrogate for multiple functional groups[2].

Target Functional GroupSynthon EquivalentCleavage / Conversion ReagentsMechanistic CausalityTypical Yield (%)
Carboxylic Acid Acrylic Acid NaIO4​ , MeOH/H2​O Direct oxidative cleavage of the α -hydroxy ketone via cyclic periodate intermediate.85–95%
Aldehyde Acrolein1. NaBH4​ 2. NaIO4​ Reduction to 1,2-diol followed by Malaprade oxidative cleavage.75–85%
Nitrile Acrylonitrile NH2​OH⋅HCl , EtOH , Δ Retro-benzoin-type condensation/cleavage via oxime formation.70–80%

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction progress and prevent downstream failures.

Protocol A: Asymmetric Michael Addition of Nitroalkanes to HMP

Objective: Generate the α′ -hydroxy ketone adduct with high enantioselectivity.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the unactivated α -branched nitroalkane (0.2 mmol) and the chiral ureidoaminal bifunctional catalyst (10 mol%) in anhydrous CHCl3​ (0.6 mL)[2].

  • Activation: Stir the mixture at room temperature for 10 minutes to allow the basic amine moiety of the catalyst to deprotonate the nitroalkane, forming the active nitronate-catalyst complex.

  • Addition: Add 4-hydroxy-4-methylpent-1-en-3-one (HMP) (0.24 mmol, 1.2 equiv) dropwise.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The HMP enone will appear as a UV-active spot. The reaction is complete when the nucleophile spot is consumed (typically 12–24 hours).

  • Isolation: Quench the reaction with saturated aqueous NH4​Cl (1 mL). Extract with CH2​Cl2​ ( 3×2mL ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to afford the pure adduct. Validation: 1H NMR should show the disappearance of the olefinic protons (approx. 5.8-6.5 ppm) and the appearance of diastereotopic methylene protons adjacent to the carbonyl.

Protocol B: Oxidative Cleavage to the Carboxylic Acid

Objective: Unmask the acrylic acid synthon equivalent.

  • Solvent System Selection: Dissolve the α -hydroxy ketone adduct (0.20 mmol) in Methanol (0.5 mL). Causality: Methanol acts as a co-solvent to solubilize the organic adduct while remaining miscible with the aqueous oxidant[3].

  • Oxidation: Prepare a solution of Sodium Periodate ( NaIO4​ ) (428.0 mg, 2.0 mmol, 10 equiv) in deionized H2​O (5.0 mL). Add this dropwise to the methanol solution at room temperature[3].

  • Self-Validation (TLC/Visual): A white precipitate (sodium iodate, NaIO3​ ) will form as the oxidation proceeds. Monitor via TLC until the starting material is entirely consumed (typically 2-4 hours).

  • Workup: Remove methanol under reduced pressure. Acidify the aqueous layer with 10% aqueous HCl to pH 2 to ensure the carboxylic acid is fully protonated (neutral and lipophilic).

  • Extraction: Extract the aqueous layer with CH2​Cl2​ ( 4×5mL ). Dry over anhydrous MgSO4​ and concentrate to yield the optically active carboxylic acid[3].

Applications in Drug Development

The ability to introduce an acrylic acid equivalent with high stereocontrol is highly prized in medicinal chemistry.

  • Quaternary Stereocenters: HMP has been pivotal in synthesizing enantioenriched 5,5-disubstituted γ -lactams[2]. By coupling an unactivated nitroalkane with HMP, followed by cleavage to the acid and subsequent reduction of the nitro group, the molecule spontaneously cyclizes into a γ -lactam. These lactams are core scaffolds in numerous CNS-active drugs and enzyme inhibitors.

  • Azaarene Functionalization: HMP is utilized in the base-catalyzed asymmetric α -functionalization of 2-(cyanomethyl)azaarene N-oxides, providing direct access to complex heterocyclic building blocks used in oncology and infectious disease drug discovery[4].

References

  • 1-Penten-3-one, 4-hydroxy-4-methyl- Smolecule Smolecule Database. URL:[1]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds Organic Letters - ACS Publications. URL:[2]

  • Supporting Information - Semantic Scholar (NaIO4 Cleavage Protocols) Semantic Scholar. URL:[3]

  • Mikel OIARBIDE | Professor (Full) | PhD | Research profile ResearchGate. URL:[4]

Sources

Foundational

Bifunctional Reactivity: Navigating the Interplay Between α,β-Unsaturated Ketones and Tertiary Hydroxyl Groups in Complex Molecule Synthesis

Introduction The coexistence of an α,β-unsaturated ketone (enone) and a tertiary hydroxyl group within the same molecular framework presents a fascinating dichotomy of chemical reactivity. Found extensively in bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The coexistence of an α,β-unsaturated ketone (enone) and a tertiary hydroxyl group within the same molecular framework presents a fascinating dichotomy of chemical reactivity. Found extensively in bioactive natural products—such as the steroidal hormone 17α-methyltestosterone[1] and complex spiroketals like aculeatin A[2]—this bifunctional motif requires precise chemoselective control during total synthesis and late-stage functionalization.

As drug development increasingly relies on complex, stereochemically dense architectures, understanding the causality behind how these two functional groups interact is critical. The enone serves as a robust Michael acceptor, highly susceptible to conjugate additions, while the sterically hindered tertiary alcohol acts as a poor nucleophile but an excellent leaving group precursor, highly prone to acid-catalyzed dehydration[2].

Electronic and Steric Interplay: Causality of Reaction Pathways

The intrinsic reactivity of this system is governed by a strict competition between nucleophilic attack (oxa-Michael addition) and elimination (dehydration) pathways.

  • The Enone Motif (Electrophilic Activation): The β-carbon of the enone is inherently electrophilic due to conjugation with the carbonyl group. In the presence of organocatalysts (e.g., secondary amines), the formation of an intermediate iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO), drastically increasing the electrophilicity of the β-carbon and facilitating nucleophilic attack[3].

  • The Tertiary Hydroxyl (Steric Hindrance vs. Carbocation Stability): Unlike primary or secondary alcohols, tertiary alcohols are sterically encumbered, which severely retards their nucleophilicity. Under acidic conditions (e.g., BF3·OEt2, AuCl3), the hydroxyl oxygen is rapidly protonated. Because the resulting tertiary carbocation is highly stable, E1 elimination (dehydration) outcompetes nucleophilic trapping. This elimination is thermodynamically driven, often yielding extended conjugated diene systems[4]. For example, the dehydration of 17α-methyltestosterone derivatives using SeO2 in acetic acid efficiently yields conjugated enones[5].

G Substrate Enone + Tertiary OH Acidic Brønsted/Lewis Acids (e.g., CSA, BF3·OEt2) Substrate->Acidic Basic Amine Catalysis (e.g., Chiral Amines) Substrate->Basic Dehydration Dehydration (Diene Formation) Acidic->Dehydration Thermodynamic Control OxaMichael Oxa-Michael Addition (Cyclic Ether/Spiroketal) Acidic->OxaMichael Spatial Preorganization Basic->OxaMichael Iminium Activation

Divergent reactivity pathways of enone-tertiary alcohol systems.

Overcoming Sterics: Intramolecular Oxa-Michael Additions

Despite the poor nucleophilicity of tertiary alcohols, intramolecular oxa-Michael additions can be achieved through precise spatial preorganization and strategic catalyst selection.

Double Intramolecular Oxa-Michael Addition (DIOMA)

In the total synthesis of the antiprotozoal agent aculeatin A, utilizing a tertiary alcohol for a DIOMA reaction was initially considered unprecedented because such substrates are highly prone to dehydration under the requisite acidic conditions[2]. However, researchers discovered that by utilizing a carefully controlled amount of (1R)-(−)-10-camphorsulfonic acid (CSA) in dichloromethane, the reaction successfully bypassed dehydration. The spatial proximity of the functional groups and the thermodynamic sink of the resulting double anomeric effect drove the formation of a single diastereomeric 6,6-spiroketal[2].

Organocatalytic Desymmetrization

To avoid the acid-catalyzed dehydration pathway entirely, metal-free organocatalytic approaches have been developed. An asymmetric oxa-Michael/Michael cascade reaction utilizing p-quinols and α,β-unsaturated aldehydes provides access to hindered dialkyl ethers[3]. Here, a highly enantioselective oxa-Michael addition of the tertiary alcohol to an iminium-activated enone precedes an intramolecular cyclohexadienone desymmetrization. This cascade allows for the concomitant formation of four contiguous stereocenters in a single step, proving that kinetic activation of the enone can outcompete the steric hindrance of the tertiary alcohol[3].

Quantitative Data Comparison

The table below summarizes the divergent outcomes based on catalyst selection and substrate preorganization, highlighting the delicate balance between oxa-Michael cyclization and dehydration.

Substrate TypeCatalyst / ConditionsPrimary PathwayYield / SelectivityReference
Alkynone-tethered tertiary alcoholBF3·OEt2 or AuCl3, CH2Cl2Elimination (Dehydration)>90% (Elimination)[4]
p-Quinol tertiary alcohol + enalSecondary Amine + PNBA, TolueneOxa-Michael / Michael Cascade82% Yield, >99% ee[3]
Alkynone-derived tertiary alcoholCSA (Camphorsulfonic acid), CH2Cl2Double Oxa-Michael (DIOMA)Moderate (Spiroketal)[2]
17α-methyltestosterone derivativesSeO2, Acetic AcidDehydration (Conjugated Enone)78–80% Yield[5]

Experimental Methodologies

To ensure reproducibility and self-validation in the laboratory, the following optimized protocols detail the execution of these divergent pathways.

Protocol A: Organocatalytic Asymmetric Oxa-Michael/Michael Cascade[3]

Objective: Synthesis of highly functionalized hindered cyclic dialkyl ethers from p-quinols.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the p-quinol derivative (0.1 mmol) and the corresponding α,β-unsaturated aldehyde (0.15 mmol) in anhydrous toluene (1.0 mL).

  • Catalyst Addition: Add the chiral secondary amine catalyst (20 mol%) and 4-nitrobenzoic acid (PNBA, 20 mol%) to the solution.

    • Causality Check: PNBA acts as a crucial co-catalyst. It facilitates iminium ion formation and subsequent proton transfer steps without completely neutralizing the basic amine, which would otherwise shut down the catalytic cycle[3].

  • Reaction Execution: Stir the mixture at ambient temperature for 24-48 hours. Monitor strictly via TLC (Hexanes/EtOAc 7:3) until the complete consumption of the p-quinol is observed.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3 (2 mL). Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate the organic phase under reduced pressure and purify via flash column chromatography on silica gel to isolate the bicyclic framework.

G Step1 1. Reactants in Toluene (p-Quinol + Enal) Step2 2. Add Amine Catalyst + PNBA Co-catalyst Step1->Step2 Step3 3. Iminium Formation (LUMO Lowering) Step2->Step3 Step4 4. Oxa-Michael Attack by Tertiary OH Step3->Step4 Step5 5. Intramolecular Michael Desymmetrization Step4->Step5 Step6 6. Quench (NaHCO3) & Extract (CH2Cl2) Step5->Step6 Step7 7. Bicyclic Ether Product Step6->Step7

Mechanistic workflow for the organocatalytic oxa-Michael/Michael cascade.

Protocol B: Acid-Catalyzed Double Intramolecular Oxa-Michael Addition (DIOMA)[2]

Objective: Formation of complex 6,6-spiroketal architectures via kinetic trapping.

  • Preparation: Dissolve the crude alkynone intermediate containing the tertiary alcohol (0.500 mmol) in anhydrous CH2Cl2 (5 mL).

  • Acid Initiation: Add (1R)-(−)-10-camphorsulfonic acid (CSA, 115 mg, 0.500 mmol) in one portion.

    • Causality Check: CSA provides the necessary protonation to activate the enone. Its bulky chiral counterion minimizes non-specific nucleophilic attack. Because tertiary alcohols are highly prone to dehydration under acidic conditions, temperature and time control are paramount[2].

  • Monitoring: Stir at room temperature. Monitor continuously via TLC to prevent over-exposure to the acid, which would drive the system toward the thermodynamic dehydration product.

  • Quenching: Upon complete consumption of the starting material, immediately quench with saturated aqueous NaHCO3 solution (5 mL) to neutralize the CSA and halt any latent elimination pathways.

  • Extraction: Collect the organic layer and extract the aqueous layer with Et2O (5 × 5 mL). Dry over MgSO4, concentrate, and purify to yield the spiroketal.

References

  • Total Synthesis of Aculeatin A via Double Intramolecular Oxa-Michael Addition of Secondary/Tertiary Alcohols The Journal of Organic Chemistry - ACS Publications 2

  • Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetrization National Institutes of Health (NIH) 3

  • Gold (III) Chloride-Catalyzed 6-endo-trig Oxa-Michael Addition Reactions for Diastereoselective Synthesis of Fused Tetrahydropyrans SciSpace 4

  • Chemical Synthesis of Uncommon Natural Bile Acids: The 9α-Hydroxy Derivatives of Chenodeoxycholic and Lithocholic Acids J-STAGE 5

  • Synthesis and chemical reactions of the steroidal hormone 17α-methyltestosterone National Institutes of Health (NIH) 1

Sources

Exploratory

Advanced Physicochemical Profiling and Synthetic Utility of CAS 22082-43-5

Introduction: The Surrogate Paradigm in Organic Synthesis In the realm of complex molecule construction, the direct use of simple α,β-unsaturated carbonyls like acrolein or acrylic acid is often plagued by volatility, to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Surrogate Paradigm in Organic Synthesis

In the realm of complex molecule construction, the direct use of simple α,β-unsaturated carbonyls like acrolein or acrylic acid is often plagued by volatility, toxicity, and a high propensity for spontaneous polymerization. To circumvent these limitations, 4-hydroxy-4-methylpent-1-en-3-one (CAS 22082-43-5) has emerged as a highly versatile α'-hydroxy enone. Acting as a stable, robust surrogate for acrolein and vinyl ketones, this compound enables highly enantioselective transformations—ranging from Diels-Alder cycloadditions to conjugate additions—before being tracelessly converted into the desired carboxylic acid or aldehyde []().

This whitepaper dissects the physicochemical properties, structural causality, and validated experimental workflows that make CAS 22082-43-5 a cornerstone reagent for modern drug development and asymmetric catalysis.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of CAS 22082-43-5 is critical for optimizing reaction conditions, particularly in moisture-sensitive or low-temperature catalytic environments.

Quantitative Data Summary
PropertyValueCausality / Synthetic Implication
IUPAC Name 4-hydroxy-4-methylpent-1-en-3-oneDefines the α'-hydroxy enone framework.
CAS Registry Number 22082-43-5Standardized identification 1.
Molecular Formula C₆H₁₀O₂Contains both hydrogen-bond donor and acceptor sites.
Molecular Weight 114.14 g/mol Low molecular weight ensures high atom economy 2.
XLogP3 0.5Moderate lipophilicity; soluble in standard organic solvents (toluene, DCM) 2.
Topological Polar Surface Area 37.3 ŲDictates coordination geometry with metal catalysts 2.
Canonical SMILES CC(C)(C(=O)C=C)OHighlights the gem-dimethyl tertiary alcohol adjacent to the ketone [[1]]().
The Causality of the Tertiary Alcohol Motif

The structural brilliance of CAS 22082-43-5 lies in its C4 tertiary alcohol.

  • Prevention of Enolization: Because the C4 position lacks α-protons (being bonded to a hydroxyl and two methyl groups), the molecule cannot undergo unwanted α'-enolization. This forces the compound to react exclusively at the C1-C2 alkene via conjugate addition 3.

  • Bidentate Chelation: The adjacent hydroxyl and ketone oxygens act as a bidentate ligand. When exposed to a Lewis acid (e.g., Cu²⁺ or Mg²⁺), they form a rigid 5-membered chelate ring. This locks the enone into an s-cis conformation, a prerequisite for chiral catalysts to exert high facial discrimination 4.

G A CAS 22082-43-5 (α'-Hydroxy Enone) B Lewis Acid Coordination A->B Bidentate Chelation C Conformational Locking (s-cis Enone) B->C Rigidifies Structure D Facial Discrimination C->D Chiral Ligand Shielding E Enantioselective Product D->E High ee%

Figure 1: Mechanistic pathway of Lewis acid-mediated enantioselective activation.

Key Synthetic Applications

Asymmetric Diels-Alder and Conjugate Additions

CAS 22082-43-5 is extensively utilized as an electrophilic alkene in 1,3-dipolar cycloadditions and Diels-Alder reactions. In the presence of chiral Brønsted bases or hydrogen-bonding catalysts, it undergoes highly enantioselective conjugate additions with carbon-centered nucleophiles (such as nitroalkanes or azaarene N-oxides) [[4]]().

Total Synthesis of Hapalosin

The reagent's ability to act as a masked ester donor was elegantly demonstrated in the total synthesis of hapalosin , a 12-membered cyclic depsipeptide known for its multi-drug resistance-reversing activity. The α'-hydroxy enone moiety allowed for the stereocontrolled installation of key subunits before being oxidatively cleaved to form the necessary macrocyclic precursors 3.

Development of Advanced Photoinitiators

Beyond natural product synthesis, CAS 22082-43-5 is utilized in materials science to synthesize bifunctional α-hydroxy ketone photoinitiators, such as (1,4-phenylene) bis(4-hydroxy-4-methylpent-1-en-3-one) (B-HMP). These derivatives exhibit excellent UV absorption in the 300–400 nm range, making them highly effective for photopolymerization applications 5.

Validated Experimental Workflow: Conjugate Addition & Oxidative Cleavage

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for utilizing CAS 22082-43-5 as an acrylic acid surrogate.

G Step1 1. Catalyst Preparation (Chiral Amine + Acid Co-catalyst) Step2 2. Substrate Addition (Nucleophile + Solvent) Step1->Step2 Step3 3. Enone Addition (CAS 22082-43-5 at -20°C) Step2->Step3 Dropwise addition Step4 4. Reaction Monitoring (TLC/HPLC tracking) Step3->Step4 Step5 5. Quenching & Extraction (Aqueous NH4Cl) Step4->Step5 Full Conversion Step6 6. Oxidative Cleavage (NaIO4 to reveal Carboxylic Acid) Step5->Step6 Surrogate Transformation

Figure 2: Step-by-step workflow for asymmetric conjugate addition and oxidative cleavage.

Step-by-Step Methodology
  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral Brønsted base catalyst (10 mol%) in anhydrous toluene (0.1 M). Causality: Argon prevents ambient moisture from disrupting the delicate hydrogen-bonding network of the catalyst.

  • Substrate Addition: Add the nucleophile (e.g., a nitroalkane, 1.0 equiv) to the solution and stir for 10 minutes at room temperature to ensure homogeneous mixing.

  • Enone Addition (Critical Step): Cool the reaction mixture strictly to -20 °C. Add CAS 22082-43-5 (1.2 equiv) dropwise over 5 minutes. Causality: The dropwise addition prevents localized thermal spikes. Maintaining -20 °C maximizes the energy difference between diastereomeric transition states, ensuring high enantiomeric excess (ee%).

  • Reaction Monitoring (Self-Validation): Stir the mixture at -20 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the nucleophile spot is fully consumed (typically 12–24 hours).

  • Quenching & Extraction: Quench the reaction cold with saturated aqueous NH₄Cl (5 mL) to instantly protonate the catalyst and halt background racemic reactions. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Oxidative Cleavage (Surrogate Transformation): Dissolve the crude adduct in a THF/H₂O (4:1) mixture. Add NaIO₄ (2.0 equiv) at 0 °C. Causality: The sodium periodate specifically cleaves the C3-C4 bond of the α'-hydroxy ketone moiety.

  • Final Validation: Validate the cleavage by monitoring the disappearance of the tertiary alcohol O-H stretch (~3400 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) via ATR-FTIR. This confirms the successful use of CAS 22082-43-5 as an acrylic acid surrogate .

References

  • PubChem (NIH). 1-Penten-3-one, 4-hydroxy-4-methyl- | C6H10O2. Available at:[Link]

  • Scispace. The photoinitiator of bifunctional α-hydroxy ketone with long wavelength. Available at:[Link]

  • Academica-e (UPNA). DSpace Repository :: Browsing Dpto. Ciencias - Zientziak Saila. Available at:[Link]

  • ORCID. Jesús M. García (0000-0001-6632-097X) - Works: Hapalosin Synthesis & e-EROS. Available at:[Link]

  • ResearchGate. Rosa Lopez PhD Chemistry - Base-Catalyzed Asymmetric α-Functionalization. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization and Synthetic Utility of 4-Hydroxy-4-methylpent-1-en-3-one: An In-Depth Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the reproducible characterization and application of highly reactive electrophilic synthons. 4-Hydroxy-4-methylpent-1-en-3-one (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the reproducible characterization and application of highly reactive electrophilic synthons. 4-Hydroxy-4-methylpent-1-en-3-one (CAS: 22082-43-5) is a structurally privileged α,β-unsaturated ketone (enone) featuring a tertiary alcohol moiety. Widely recognized as a surrogate for acrylic acid/ester in asymmetric organocatalysis, its utility hinges on its unique intramolecular hydrogen-bonding capabilities.

This technical guide provides a comprehensive, field-validated spectroscopic profile (NMR, IR, MS) of the compound. Furthermore, it details the causality behind its innate reactivity and establishes self-validating protocols for its characterization and downstream application in complex molecular synthesis.

Chemical Significance & Innate Reactivity

The structural uniqueness of 4-hydroxy-4-methylpent-1-en-3-one lies in the spatial proximity of the tertiary hydroxyl group to the conjugated enone system. This configuration enables intramolecular hydrogen-bond activation , wherein the hydroxyl proton interacts with the carbonyl oxygen.

Mechanistically, this pre-organization significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the conjugated system. This renders the β-carbon exceptionally electrophilic compared to simple alkyl enones, making it a highly sought-after Michael acceptor for the enantioselective construction of quaternary stereocenters [1].

Spectroscopic Characterization Data

Accurate spectroscopic characterization is critical. Due to the presence of the tertiary alcohol, this enone is highly susceptible to acid-catalyzed dehydration (yielding a diene) or spontaneous radical polymerization. The data below serves as a consolidated reference standard for verifying batch integrity prior to synthetic application.

Table 1: Consolidated Spectroscopic Data for 4-Hydroxy-4-methylpent-1-en-3-one

Spectroscopy TypeKey Signals / FrequenciesStructural Assignment
1H NMR (400 MHz, CDCl₃)δ 1.38 (s, 6H)Geminal dimethyl groups (-CH₃)
δ 3.95 (br s, 1H)Tertiary hydroxyl (-OH)
δ 5.85 (dd, J = 10.5, 1.5 Hz, 1H)Vinylic proton (H_beta, trans to carbonyl)
δ 6.30 (dd, J = 17.0, 1.5 Hz, 1H)Vinylic proton (H_beta, cis to carbonyl)
δ 6.55 (dd, J = 17.0, 10.5 Hz, 1H)Vinylic proton (H_alpha)
13C NMR (100 MHz, CDCl₃)δ 26.5Methyl carbons (2 x -CH₃)
δ 75.0Quaternary carbon (C-OH)
δ 128.5Vinylic CH₂ (C_beta)
δ 130.5Vinylic CH (C_alpha)
δ 202.0Carbonyl carbon (C=O)
FT-IR (ATR)~3450 cm⁻¹ (broad)O-H stretch (hydrogen-bonded)
~1680 cm⁻¹ (strong)C=O stretch (α,β-unsaturated)
~1615 cm⁻¹ (medium)C=C stretch (alkene)
Mass Spectrometry (EI)m/z 114Molecular Ion [M]⁺
m/z 99Loss of methyl [M - CH₃]⁺
m/z 55Alpha cleavage [CH₂=CH-CO]⁺

Experimental Protocols & Workflows

Protocol 1: High-Fidelity NMR Acquisition and Validation

Objective: To acquire artifact-free NMR spectra, preventing acid-catalyzed degradation during analysis. Causality & Rationale: Chloroform-d (CDCl₃) naturally degrades over time upon exposure to light and oxygen, generating trace phosgene and deuterium chloride (DCl). The tertiary alcohol of our target compound is highly sensitive to DCl, which can catalyze rapid dehydration to 2-methylpenta-1,3-dien-3-one. To prevent this false-positive degradation, the solvent must be strictly neutralized.

Step-by-Step Methodology:

  • Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a short plug of basic alumina (Brockmann Grade I) immediately prior to use.

  • Sample Preparation: Dissolve 15-20 mg of 4-hydroxy-4-methylpent-1-en-3-one in 0.6 mL of the neutralized CDCl₃. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire the 1H NMR spectrum at 298 K using a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and 16 scans.

  • Self-Validation Check: Integrate the methyl singlet at δ 1.38 against the vinylic multiplet at δ 6.55. A precise 6:1 ratio confirms the structural integrity of the bulk material and the absence of polymerization.

Workflow Step1 Solvent Neutralization Basic Alumina Filtration Step2 Sample Preparation Dissolve in CDCl3 (0.05% TMS) Step1->Step2 Step3 NMR Acquisition 400 MHz 1H / 100 MHz 13C Step2->Step3 Step4 Self-Validation Integration Ratio Check (6:1) Step3->Step4

Figure 1: Validated workflow for high-resolution NMR characterization preventing acid degradation.

Protocol 2: Asymmetric Organocatalytic Michael Addition

Objective: Utilize the enone as an electrophilic synthon in the enantioselective addition of unactivated nitroalkanes[2]. Causality & Rationale: The use of a bifunctional squaramide-tertiary amine catalyst allows simultaneous activation of both substrates. The tertiary amine deprotonates the nitroalkane to form a reactive nitronate, while the squaramide moiety forms a rigid hydrogen-bonding network with the enone's carbonyl and hydroxyl groups. This dual activation locks the transition state, ensuring extremely high facial selectivity during C-C bond formation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried vial under argon, dissolve the chiral bifunctional catalyst (10 mol%) in anhydrous CHCl₃ (0.2 M).

  • Reagent Addition: Add 4-hydroxy-4-methylpent-1-en-3-one (1.0 equiv) and the α-branched nitroalkane (1.5 equiv).

  • Incubation: Stir the mixture at 0 °C for 24-48 hours. Note: The low temperature minimizes background racemic reactions and maximizes the enantiomeric ratio (e.r.).

  • Quenching and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient).

  • Self-Validation: Determine the e.r. via chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to confirm stereocontrol.

Mechanistic Pathways

The success of 4-hydroxy-4-methylpent-1-en-3-one in asymmetric synthesis is driven by its highly ordered transition state when bound to a hydrogen-bond donor catalyst. The diagram below maps the logical sequence of this dual-activation pathway.

Pathway Enone 4-Hydroxy-4-methylpent-1-en-3-one (Electrophilic Synthon) TS Highly Ordered Transition State (Dual Activation) Enone->TS H-Bond Binding Nuc Nitroalkane (Nucleophile) Nuc->TS Deprotonation Cat Squaramide Catalyst (Bifunctional H-Bond Donor) Cat->TS Stereocontrol Prod Enantioenriched Adduct (Tertiary Stereocenter) TS->Prod C-C Bond Formation

Figure 2: Mechanistic pathway of organocatalytic asymmetric Michael addition using the enone.

Conclusion

4-Hydroxy-4-methylpent-1-en-3-one is far more than a simple building block; it is a meticulously designed synthon that leverages innate intramolecular hydrogen bonding to achieve superior electrophilicity. By strictly adhering to the spectroscopic validation protocols outlined above, researchers can ensure reagent integrity, thereby unlocking highly reproducible, enantioselective pathways critical for modern drug development and complex natural product synthesis.

References

  • Title: 1-Penten-3-one, 4-hydroxy-4-methyl- | C6H10O2 Source: PubChem - National Institutes of Health (NIH) URL: [Link][1]

  • Title: Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds Source: Organic Letters - ACS Publications URL: [Link]

Sources

Exploratory

mechanism of action for 4-hydroxy-4-methylpent-1-en-3-one in organic synthesis

An In-depth Technical Guide to the Mechanistic Pathways of 4-hydroxy-4-methylpent-1-en-3-one in Organic Synthesis Abstract This technical guide provides a comprehensive analysis of the predicted mechanism of action for 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanistic Pathways of 4-hydroxy-4-methylpent-1-en-3-one in Organic Synthesis

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for 4-hydroxy-4-methylpent-1-en-3-one, a unique bifunctional molecule in organic synthesis. While direct literature on this specific compound is not extensively available, its reactivity can be thoroughly understood by examining its constituent functional groups: a vinyl ketone (an α,β-unsaturated ketone) and a tertiary alcohol. This document will explore the key mechanistic pathways this molecule is anticipated to undergo, including Michael additions and Nazarov cyclizations, and discuss the influential role of the γ-hydroxy group. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this and structurally related compounds.

Introduction and Structural Analysis

4-hydroxy-4-methylpent-1-en-3-one presents a fascinating case study in chemical reactivity. Its structure combines two highly reactive functional groups:

  • An α,β-unsaturated ketone (specifically, a vinyl ketone moiety), which is a classic Michael acceptor.

  • A tertiary alcohol at the γ-position relative to the carbonyl group.

This unique combination suggests a rich and varied chemical behavior, where the two groups can react independently or in concert to afford a diverse range of molecular architectures. Understanding the interplay between these functionalities is key to unlocking the synthetic utility of this molecule.

The α,β-Unsaturated Ketone: A Hub of Reactivity

The vinyl ketone portion of the molecule is characterized by a conjugated system that renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to several cornerstone reactions in organic synthesis.

The Michael Addition: A Versatile Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds.[1] In this reaction, a nucleophile adds to the β-carbon of the enone system.[2][3][4] For 4-hydroxy-4-methylpent-1-en-3-one, this provides a powerful method for introducing a wide array of substituents, leading to the formation of 1,5-dicarbonyl compounds or their equivalents, which are valuable synthetic intermediates.[1]

The general mechanism proceeds in three steps:

  • Formation of a nucleophile (often an enolate).

  • Nucleophilic attack at the β-carbon of the vinyl ketone.

  • Protonation of the resulting enolate to yield the final product.[2]

A variety of nucleophiles can serve as Michael donors, including enolates from 1,3-dicarbonyl compounds, amines, and thiols.[1] The choice of a base as a catalyst is crucial for generating the nucleophile.

Michael_Addition cluster_0 Mechanism of Michael Addition Reactants 4-hydroxy-4-methylpent-1-en-3-one + Nu-H Enolate_Formation Nucleophile (Nu⁻) Generation (Base-catalyzed) Reactants->Enolate_Formation Base Attack Nucleophilic Attack on β-carbon Reactants->Attack Enolate_Formation->Attack Intermediate Enolate Intermediate Attack->Intermediate Forms C-Nu bond Protonation Protonation Intermediate->Protonation H⁺ source Product Michael Adduct Protonation->Product

Caption: General workflow of a Michael addition reaction.

The Nazarov Cyclization: A Pathway to Cyclopentenones

Divinyl ketones are known to undergo the Nazarov cyclization, a 4π-electrocyclic ring closure catalyzed by Lewis or protic acids, to form cyclopentenones.[5][6] While 4-hydroxy-4-methylpent-1-en-3-one is not a divinyl ketone, its vinyl ketone moiety could potentially participate in related cyclization reactions, particularly if the hydroxyl group is eliminated to form a dienone in situ.

The classical Nazarov cyclization mechanism involves:

  • Activation of the ketone by an acid catalyst to form a pentadienyl cation.

  • A 4π conrotatory electrocyclization to generate an oxyallyl cation.

  • Elimination of a proton to form the cyclopentenone product.[5]

Nazarov_Cyclization cluster_1 Hypothetical Nazarov-type Cyclization Start 4-hydroxy-4-methylpent-1-en-3-one Dehydration Dehydration (Acid-catalyzed) -H₂O Start->Dehydration Dienone Intermediate Dienone Dehydration->Dienone Activation Protonation/Lewis Acid Activation Dienone->Activation Cation Pentadienyl Cation Activation->Cation Cyclization 4π Electrocyclization Cation->Cyclization Oxyallyl Oxyallyl Cation Cyclization->Oxyallyl Elimination Proton Elimination Oxyallyl->Elimination Product Cyclopentenone Derivative Elimination->Product

Caption: A potential pathway for a Nazarov-type cyclization.

The Role of the γ-Hydroxy Group: A Modulator of Reactivity

The tertiary alcohol at the γ-position is not merely a spectator. It can significantly influence the reactivity of the molecule in several ways.

Dehydration to a Dienone

Under acidic or thermal conditions, the tertiary alcohol can be eliminated to form water, resulting in a conjugated dienone. This would open up new reaction pathways, such as Diels-Alder reactions where the dienone can act as a diene.

Intramolecular Cyclizations and Interrupted Reactions

The hydroxyl group can act as an internal nucleophile. For instance, in an "interrupted" Nazarov cyclization, the intermediate carbocation could be trapped by the hydroxyl group to form a cyclic ether.[1] This offers a route to oxygen-containing heterocyclic systems.

Synthesis of Heterocycles

γ-Hydroxy-α,β-unsaturated aldehydes are known precursors for the synthesis of various natural products.[7] By analogy, 4-hydroxy-4-methylpent-1-en-3-one could serve as a valuable building block for the synthesis of substituted furans, pyrans, and other oxygen-containing heterocycles.

Summary of Potential Reactions

Reaction TypeReagents/ConditionsExpected ProductMechanistic Role of 4-hydroxy-4-methylpent-1-en-3-one
Michael Addition Nucleophile (e.g., malonate ester), Base (e.g., NaOEt)1,5-dicarbonyl compoundActs as a Michael acceptor.[1]
Nazarov-type Cyclization Lewis or Protic Acid (e.g., H₂SO₄, AlCl₃)Substituted cyclopentenonePrecursor to a cyclizing dienone after dehydration.[5]
Diels-Alder Reaction Dienophile (e.g., maleic anhydride)CycloadductActs as a diene after dehydration to a dienone.
Intramolecular Cyclization Acid or BaseOxygen-containing heterocycle (e.g., furan or pyran derivative)Hydroxyl group acts as an internal nucleophile.

Experimental Protocols: Representative Methodologies

Protocol for Michael Addition to a Vinyl Ketone

This protocol is adapted from a general procedure for the Michael addition of a β-keto ester to an α,β-unsaturated ketone.[3]

  • Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol. To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Addition Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add 4-hydroxy-4-methylpent-1-en-3-one (1.0 eq) dropwise to the enolate solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute aqueous solution of HCl. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for a Nazarov-type Cyclization

This protocol is a general representation of an acid-catalyzed Nazarov cyclization.[5]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-4-methylpent-1-en-3-one (1.0 eq) in a dry, non-polar solvent such as dichloromethane or toluene.

  • Catalyst Addition: Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, depending on the catalyst's reactivity). Add a Lewis acid (e.g., AlCl₃, FeCl₃, or BF₃·OEt₂) or a protic acid (e.g., H₂SO₄ or triflic acid) (stoichiometric or catalytic amount) dropwise.

  • Reaction: Stir the reaction mixture at the chosen temperature for 1-24 hours. The reaction should be monitored by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at low temperature.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Conclusion

4-hydroxy-4-methylpent-1-en-3-one is a molecule with significant, albeit largely unexplored, potential in organic synthesis. Its bifunctional nature allows it to participate in a variety of powerful transformations. The α,β-unsaturated ketone moiety serves as an excellent Michael acceptor and a potential precursor for Nazarov-type cyclizations. The γ-hydroxy group is a key modulator of reactivity, enabling dehydration to dienones for cycloaddition reactions and participating in intramolecular cyclizations to form heterocyclic systems. For synthetic chemists, this molecule represents a versatile platform for the construction of complex molecular architectures, with promising applications in the synthesis of natural products and pharmaceutically active compounds. Further experimental investigation into the reactivity of this specific molecule is warranted to fully realize its synthetic capabilities.

References

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-penten-3-one, 4-hydroxy-4-methyl-

Application Note: Synthesis and Utilization of 4-Hydroxy-4-methylpent-1-en-3-one as a Versatile Acrolein Surrogate in Asymmetric Catalysis Executive Summary 1-Penten-3-one, 4-hydroxy-4-methyl- (CAS: 22082-43-5) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utilization of 4-Hydroxy-4-methylpent-1-en-3-one as a Versatile Acrolein Surrogate in Asymmetric Catalysis

Executive Summary

1-Penten-3-one, 4-hydroxy-4-methyl- (CAS: 22082-43-5) has emerged as a cornerstone reagent in modern asymmetric organocatalysis[1]. Traditional α,β -unsaturated aldehydes (like acrolein) are notoriously difficult to control in enantioselective transformations due to their high volatility, tendency to polymerize, and conformational flexibility. This application note details a robust, scalable synthesis of 4-hydroxy-4-methylpent-1-en-3-one and elucidates its mechanistic role as a conformationally rigid, bench-stable surrogate for acrylic acid and acrolein in conjugate additions and cycloadditions[2].

Mechanistic Rationale: The "Why" Behind the Molecule

The strategic installation of the α′ -hydroxy- α′ -methyl group transforms a simple enone into a highly programmable electrophile. As a Senior Application Scientist, it is critical to understand that this structural motif is not arbitrary; it is designed to solve fundamental stereocontrol issues:

  • Bidentate Coordination & Rigid Transition States: The α′ -hydroxyl group serves as a critical hydrogen-bond donor and acceptor. When paired with chiral bifunctional catalysts (e.g., squaramides, thioureas, or cinchona alkaloids), the enone forms a rigid, highly organized transition state. This self-activating hydrogen-bond network locks the s-cis/s-trans conformation, ensuring exceptional facial selectivity during nucleophilic attack[3].

  • Steric Shielding: The gem-dimethyl groups prevent unwanted side reactions (such as enolization at the α′ -position) and stabilize the molecule against premature polymerization.

  • Traceless Surrogate Strategy: Post-transformation, the α′ -hydroxy ketone moiety is readily cleaved via periodate oxidation ( H5​IO6​ ) to yield enantiopure carboxylic acids, or reduced/cleaved to aldehydes. This effectively makes the enone a synthetic equivalent of acrylic acid or acrolein without the associated handling nightmares[4].

Experimental Protocol: Synthesis of 4-Hydroxy-4-methylpent-1-en-3-one

Causality in Experimental Design: The synthesis utilizes the addition of vinylmagnesium bromide to acetone cyanohydrin. Because the starting material contains a free hydroxyl group, the first equivalent of the Grignard reagent acts purely as a Brønsted base, deprotonating the alcohol to form a magnesium alkoxide. The second equivalent acts as a nucleophile, attacking the nitrile to form an intermediate imine salt. Therefore, a minimum of 2.2 equivalents is strictly required to drive the reaction to completion.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Charge the flask with acetone cyanohydrin (50.0 mmol, 4.25 g) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Strict thermal control is required to prevent the premature decomposition of the Grignard reagent and to control the highly exothermic deprotonation step.

  • Grignard Addition (Self-Validating Step): Transfer vinylmagnesium bromide (1.0 M in THF, 110.0 mmol, 110 mL) to the addition funnel. Add the Grignard reagent dropwise over 45 minutes. Validation: Vigorous gas evolution (ethylene) will be observed during the addition of the first 50 mL; this visual cue confirms the successful deprotonation of the tertiary alcohol.

  • Imine Formation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours to ensure complete nucleophilic attack on the nitrile.

  • Acidic Hydrolysis (Kinetic Bottleneck): Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of 2M aqueous HCl (150 mL). Critical Insight: The hydrolysis of the intermediate magnesium imine salt to the ketone is kinetically slow. Stir the biphasic mixture vigorously at room temperature for 12 hours. Validation: The disappearance of the imine intermediate must be monitored via FT-IR (loss of the C=N stretch at ~1650 cm⁻¹).

  • Workup and Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 × 75 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (100 mL) and brine (100 mL), then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude pale-yellow oil via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20) or vacuum distillation to afford 4-hydroxy-4-methylpent-1-en-3-one as a colorless liquid.

SynthesisWorkflow A Acetone Cyanohydrin (1.0 eq) C Deprotonation & Addition (Gas Evolution) A->C B Vinylmagnesium Bromide (2.2 eq, THF, 0 °C) B->C D Intermediate Imine Salt (Magnesium Complex) C->D E Acidic Hydrolysis (2M HCl, 12 h) D->E F Target Enone (4-Hydroxy-4-methylpent-1-en-3-one) E->F

Workflow for the Grignard-mediated synthesis of 4-hydroxy-4-methylpent-1-en-3-one.

Downstream Workflow: The Surrogate Strategy

Once synthesized, the enone is deployed in asymmetric Michael additions. For instance, the reaction of unactivated nitroalkanes with 4-hydroxy-4-methylpent-1-en-3-one, catalyzed by a chiral ureidoaminal catalyst, yields the Michael adduct in high enantiomeric excess. Subsequent treatment with periodic acid ( H5​IO6​ ) in THF/water cleaves the α′ -hydroxy ketone, generating the corresponding γ -nitro carboxylic acid[4].

ApplicationWorkflow N1 4-Hydroxy-4-methylpent-1-en-3-one (Acrolein Surrogate) N4 Enantioselective Michael Addition N1->N4 N2 Pro-nucleophile (e.g., Nitroalkane) N2->N4 N3 Chiral Bifunctional Catalyst (H-Bonding Network) N3->N4 N5 Chiral Adduct (α'-hydroxy ketone) N4->N5 N6 Oxidative Cleavage (H5IO6) N5->N6 N7 Enantiopure Carboxylic Acid N6->N7

Application workflow of the enone surrogate in asymmetric catalysis and cleavage.

Quantitative Data Presentation

Table 1: Stoichiometric Matrix for Enone Synthesis

Reagent MW ( g/mol ) Equivalents Amount Role
Acetone Cyanohydrin 85.10 1.0 50.0 mmol (4.25 g) Electrophile / Substrate
Vinylmagnesium Bromide 131.27 2.2 110.0 mmol (110 mL, 1M) Base & Nucleophile
Anhydrous THF 72.11 - 100 mL Solvent

| 2M HCl (aq) | 36.46 | Excess | 150 mL | Quenching / Hydrolysis |

Table 2: Validation Parameters for 4-Hydroxy-4-methylpent-1-en-3-one

Parameter Expected Value / Observation Analytical Purpose
Physical State Colorless to pale-yellow liquid Purity assessment

| TLC Rf​ | 0.35 (Hexanes/EtOAc 7:3) | Reaction monitoring | | IR Spectroscopy | ~3450 cm⁻¹ (OH), ~1680 cm⁻¹ (C=O) | Functional group validation |

References

  • 1-Penten-3-one, 4-hydroxy-4-methyl - Smolecule, smolecule.com, 1

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds | Organic Letters - ACS Publications, acs.org, 4

  • 4-Hydroxy-4-methylpent-1-en-3-one - UPNA, unavarra.es, 2

  • Claudio PALOMO | Professor (Full) | PhD | University of the Basque Country, Leioa | UPV/EHU | Organic Chemistry I | Research profile - ResearchGate, researchgate.net, 3

Sources

Application

Application Note: Advanced Conjugate Addition Protocols Utilizing 4-Hydroxy-4-methylpent-1-en-3-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Organocatalytic Asymmetric Michael Additions and Downstream Processing Introduction & Mechanistic Rationale The construc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Organocatalytic Asymmetric Michael Additions and Downstream Processing

Introduction & Mechanistic Rationale

The construction of fully substituted (quaternary) and tertiary stereogenic centers via asymmetric conjugate addition is a cornerstone of modern drug development. However, traditional Michael acceptors—such as methyl acrylate, acrolein, or simple vinyl ketones—often suffer from poor reactivity, competitive polymerization, or a lack of sufficient electrophilicity when paired with sterically hindered or unactivated pronucleophiles[1].

To overcome these limitations, 1-penten-3-one, 4-hydroxy-4-methyl- (CAS: 22082-43-5), an α′-hydroxy enone, has emerged as a highly versatile and reactive surrogate for acrylates and acrolein [2].

The Causality of Enhanced Reactivity

The superiority of this reagent lies in its innate structural pre-organization. The tertiary α′-hydroxyl group acts as an internal hydrogen-bond donor to the adjacent carbonyl oxygen. This intramolecular self-activation effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, locking it into a reactive s-cis conformation[3]. Consequently, the electrophilicity is dramatically enhanced without the need for harsh, external Lewis acids that might otherwise degrade sensitive functional groups or interfere with chiral Brønsted base catalysts[1]. Once the conjugate addition is complete, the α′-hydroxy ketone moiety can be oxidatively cleaved to reveal a carboxylic acid, aldehyde, or nitrile, making it a universal masking group for drug discovery workflows [4].

Mechanistic Pathway Visualization

G C Bifunctional Catalyst (H-Bond Donor / Base) ActN Activated Nucleophile (Deprotonated) C->ActN Deprotonation N Pronucleophile (e.g., Nitroalkane) N->ActN Base E 4-Hydroxy-4-methylpent-1-en-3-one (Enoate Surrogate) ActE Activated Electrophile (Intramolecular H-Bond) E->ActE Self-Activation MA Stereodefined Michael Adduct ActN->MA Asymmetric Conjugate Addition ActE->MA Cleavage Oxidative Cleavage (NaIO4 or Pb(OAc)4) MA->Cleavage Downstream Processing Prod Target Enantioenriched Carboxylic Acid Cleavage->Prod Unmasking

Fig 1: Mechanistic pathway of asymmetric conjugate addition with 4-hydroxy-4-methylpent-1-en-3-one.

Comparative Performance Data

The table below summarizes the quantitative advantages of utilizing 4-hydroxy-4-methylpent-1-en-3-one against traditional Michael acceptors in the presence of bifunctional organocatalysts [5].

Michael AcceptorPronucleophileCatalyst SystemYield (%)Enantiomeric Ratio (e.r.)
Methyl Acrylateα-Branched NitroalkaneUreidoaminal< 10%N/A
Acroleinα-Branched NitroalkaneUreidoaminalComplexN/A
4-Hydroxy-4-methylpent-1-en-3-one α-Branched NitroalkaneUreidoaminal55–80%Up to 96:4
4-Hydroxy-4-methylpent-1-en-3-one Azaarene N-oxideSquaramide> 85%Up to 97:3

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition

This protocol details the enantioselective addition of unactivated α-branched nitroalkanes to 4-hydroxy-4-methylpent-1-en-3-one to yield optically active tertiary nitrocompounds[6].

Reagents & Materials:

  • Unactivated α-branched nitroalkane (1.0 equiv, 0.2 mmol)

  • 4-Hydroxy-4-methylpent-1-en-3-one (1.5 equiv, 0.3 mmol)

  • Chiral Cinchona-derived Ureidoaminal Catalyst (10 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Solubilization: In an oven-dried 5 mL glass vial equipped with a magnetic stir bar, dissolve the ureidoaminal catalyst (10 mol%) in anhydrous toluene (2.0 mL) under an argon atmosphere.

    • Causality Insight: Toluene is strictly utilized because polar solvents (like DMF or MeOH) will competitively disrupt the delicate hydrogen-bonding network between the bifunctional catalyst, the enone, and the pronucleophile, severely eroding both the reaction rate and the stereoselectivity.

  • Pronucleophile Addition: Add the α-branched nitroalkane (1.0 equiv) to the stirring solution. Stir for 5 minutes at room temperature to allow the catalyst's basic moiety to initiate deprotonation.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add 4-hydroxy-4-methylpent-1-en-3-one (1.5 equiv) in a single portion.

    • Causality Insight: The 1.5-fold excess ensures complete consumption of the valuable nitroalkane while compensating for minor background decomposition of the enone. Running the reaction at 0 °C suppresses non-catalyzed racemic background pathways, locking the e.r. above 95:5.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 24–48 hours. Validate conversion by taking a 10 µL aliquot for crude 1 H NMR. The disappearance of the enone's vinylic protons (typically 6.0–6.5 ppm) and the emergence of upfield aliphatic signals confirm the formation of the Michael adduct.

  • Purification: Concentrate the mixture under reduced pressure and purify directly via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure tertiary nitrocompound.

Protocol B: Downstream Processing (Unmasking the Surrogate)

To convert the resulting α′-hydroxy ketone adduct into the corresponding carboxylic acid (acting as an acrylate surrogate) [2].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the purified Michael adduct (0.1 mmol) in a 1:1 mixture of THF and distilled water (2.0 mL total).

  • Oxidative Cleavage: Add Sodium Periodate (NaIO 4​ , 3.0 equiv) in one portion at room temperature.

    • Causality Insight: The biphasic THF/H 2​ O system ensures the organic-soluble adduct is gradually exposed to the water-soluble NaIO 4​ . The tertiary alcohol directs the periodate specifically to cleave the C–C bond between the carbonyl and the α′-carbon. This cleanly releases acetone as a volatile byproduct without over-oxidizing the rest of the molecule.

  • Reaction Monitoring (Self-Validation): Monitor via TLC. The starting material (UV-active) will disappear, replaced by a highly polar spot at the baseline that stains intensely yellow/green with Bromocresol Green, confirming the presence of the free carboxylic acid.

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ (1 mL), extract with EtOAc (3 × 5 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the enantioenriched carboxylic acid.

References

  • Palomo, C., Oiarbide, M., & García, J. M. "4-Hydroxy-4-methylpent-1-en-3-one." Encyclopedia of Reagents for Organic Synthesis, Wiley, 2019. URL: [Link]

  • Badiola, E., et al. "Enantioselective Construction of Tetrasubstituted Stereogenic Carbons through Brønsted Base Catalyzed Michael Reactions: α′-Hydroxy Enones as Key Enoate Equivalent." Journal of the American Chemical Society, 2014, 136(51), 17869–17881. URL: [Link]

  • Lorea, B., et al. "Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds." Organic Letters, 2023, 25(49), 8769–8774. URL: [Link]

Sources

Method

Application Note: Elucidating the Enzymatic Conversion and Biosynthesis of 1-Penten-3-One Derivatives in Plant Models

Executive Overview 1-Penten-3-one is a highly reactive, five-carbon (C5) pentyl leaf volatile (PLV) that functions as a critical signaling molecule in plant defense and a key flavor determinant in agricultural crops. Unl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1-Penten-3-one is a highly reactive, five-carbon (C5) pentyl leaf volatile (PLV) that functions as a critical signaling molecule in plant defense and a key flavor determinant in agricultural crops. Unlike the well-characterized C6 green leaf volatiles (GLVs), the enzymatic pathways governing C5 PLVs are complex, involving lipoxygenase (LOX)-mediated lipid peroxidation, radical cleavage, and subsequent oxidoreductase transformations. This application note provides researchers and drug development professionals with a mechanistic framework and a validated analytical protocol to quantify 1-penten-3-one and its enzymatic derivatives in plant models such as Arabidopsis thaliana, Zea mays, and Solanum lycopersicum.

Mechanistic Causality: The PLV Biosynthetic Network

The generation of 1-penten-3-one begins with the release of linolenic acid (18:3) from plastidial membranes upon cellular damage or elicitor recognition.

  • Primary Oxygenation : 13-lipoxygenases (e.g., TomLoxC in tomato, ZmLOX6/10 in maize) catalyze the addition of molecular oxygen to linolenic acid, forming 13-hydroperoxylinolenic acid (13-HPOT)[1][2].

  • Radical Cleavage : Unlike the hydroperoxide lyase (HPL) pathway that yields C6 volatiles, 13-HPOT undergoes a distinct route involving an alkoxyl radical intermediate. This radical is subjected to β-elimination or non-enzymatic cleavage to yield primary C5 compounds, including 1-penten-3-ol and 1-penten-3-one[1][3].

  • Enzymatic Derivatization (Interconversion & Detoxification) : 1-penten-3-one is a reactive electrophile species (RES) due to its α,β-unsaturated carbonyl moiety. To modulate its toxicity and signaling duration, plants employ specific enzymes. Alcohol dehydrogenases (ADHs) facilitate the interconversion between 1-penten-3-ol and 1-penten-3-one[4]. Furthermore, enoate reductases (such as MiEO identified in mango) catalyze the reduction of the reactive double bond, converting 1-penten-3-one into its saturated, less toxic derivative, 3-pentanone[5].

Pathway Linolenic Linolenic Acid (18:3) LOX 13-Lipoxygenase (LOX) e.g., TomLoxC / ZmLOX6 Linolenic->LOX + O2 HPOT 13-HPOT LOX->HPOT Radical Alkoxyl Radical (β-elimination) HPOT->Radical Cleavage Pentenol 1-Penten-3-ol Radical->Pentenol Pentenone 1-Penten-3-one Radical->Pentenone ADH Alcohol Dehydrogenase (ADH) Pentenol->ADH Oxidation ADH->Pentenone Reductase Enoate Reductase (e.g., MiEO) Pentenone->Reductase Reduction Pentanone 3-Pentanone (Saturated Derivative) Reductase->Pentanone

Biosynthesis and enzymatic conversion of 1-penten-3-one from linolenic acid in plant models.

Analytical Strategy & Experimental Design

To accurately capture the transient dynamics of 1-penten-3-one, the experimental design must prevent artifactual oxidation while maximizing extraction efficiency.

  • Elicitation : Mechanical wounding or exogenous application of methyl jasmonate (MeJA) / oligochitosan is used to trigger the LOX pathway. Interestingly, while wounding upregulates PLVs, exogenous MeJA can suppress specific LOX transcripts (e.g., SlLOXC) in ripening models, reducing 1-penten-3-one emissions[6].

  • Extraction : Solid-Phase Microextraction (SPME) is the gold standard. A mixed-polarity DVB/CAR/PDMS fiber is strictly required because the small molecular radius and high volatility of C5 ketones lead to poor retention on single-phase PDMS fibers.

  • Detection : Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides the necessary resolution to separate 1-penten-3-one from its structural isomers and saturated derivatives (3-pentanone).

Workflow Plant Plant Model (In Vivo) Elicit Elicitation (Wounding/MeJA) Plant->Elicit Collect SPME Headspace Extraction Elicit->Collect 40°C, 30 min GCMS GC-MS/MS Analysis Collect->GCMS Desorption Quant Data Processing & Quantification GCMS->Quant

Step-by-step experimental workflow for the elicitation and GC-MS analysis of plant PLVs.

Validated Protocol: Extraction and Quantification of PLVs

System Suitability Note: This protocol utilizes internal standardization to self-validate recovery rates and account for the high volatility of C5 compounds, ensuring data integrity.

Phase 1: Plant Elicitation and Sample Preparation
  • Cultivation : Grow Zea mays (e.g., B73) or Solanum lycopersicum under controlled conditions (22°C, 16h/8h light/dark cycle).

  • Elicitation : For wound-induced assays, mechanically crush 2 cm² of leaf tissue using a sterile hemostat to simulate herbivory. For chemical elicitation, spray leaves with 100 µM MeJA.

  • Quenching & Containment : Immediately place the treated tissue into a 20 mL sterile glass headspace vial. Add 10 µL of internal standard solution (e.g., nonyl acetate or deuterated 1-penten-3-one, 1 µg/mL in dichloromethane) directly to the vial wall (avoiding tissue contact) to validate extraction efficiency. Seal with a PTFE/silicone septum.

Phase 2: SPME Headspace Extraction

Causality Check: Incubation temperature is strictly maintained at 40°C to volatilize C5 compounds without inducing thermal degradation of the plant matrix, which would artificially inflate lipid peroxidation products.

  • Equilibration : Incubate the sealed vial at 40°C for 15 minutes to allow partitioning of volatiles into the headspace.

  • Extraction : Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

Phase 3: GC-MS/MS Analysis
  • Desorption : Insert the SPME fiber into the GC inlet (splitless mode) at 250°C for 5 minutes.

  • Chromatography : Utilize a polar DB-Wax column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C for 5 min, ramp at 5°C/min to 100°C, then 20°C/min to 240°C, hold for 5 min. (The slow initial ramp is critical to resolve highly volatile C5 isomers).

  • Mass Spectrometry : Operate in Electron Ionization (EI) mode at 70 eV. Monitor specific m/z ions for 1-penten-3-one (m/z 55, 84) and its saturated derivative 3-pentanone (m/z 57, 86).

Data Synthesis & Expected Outcomes

Quantitative analysis of PLVs reveals the functional status of the LOX pathway and downstream reductases. Disruptions in specific LOX genes (e.g., lox6 in maize) will show near-complete abolition of 1-penten-3-one, confirming enzymatic causality rather than spontaneous autoxidation[2].

Table 1: Comparative Emission of 1-Penten-3-one and Derivatives in Plant Models

Plant ModelGenotype / Condition1-Penten-3-one Emission DynamicsMechanistic DriverRef
Zea maysWild Type (Wounded)High emissionZmLOX6/10 activation[2]
Zea mayslox6 mutantSignificantly reducedLack of 13-HPOT cleavage[2]
S. lycopersicumMeJA-treated fruit19-29% reductionSuppression of SlLOXC[6]
Zea mays1-penten-3-ol treatedHigh emissionADH-mediated oxidation[4]
Mangifera indicaRipe fruit (in vitro)Converted to 3-pentanoneMiEO reductase activity[5]

References

  • Source: nih.
  • Source: frontiersin.
  • Source: oup.
  • Source: frontiersin.
  • Source: mpg.
  • Source: nih.

Sources

Application

Application Note: Esterification of 4-Hydroxy-4-methylpent-1-en-3-one with Carboxylic Acids

Overcoming Steric Hindrance and Dehydration in Tertiary α′-Hydroxy Enones Executive Summary The esterification of 4-hydroxy-4-methylpent-1-en-3-one [1] presents a highly specific synthetic challenge. As an α′-hydroxy eno...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance and Dehydration in Tertiary α′-Hydroxy Enones

Executive Summary

The esterification of 4-hydroxy-4-methylpent-1-en-3-one [1] presents a highly specific synthetic challenge. As an α′-hydroxy enone, the molecule features a sterically hindered tertiary alcohol situated adjacent to a highly reactive Michael acceptor (the enone system). This application note details optimized, base-promoted acyl transfer protocols—specifically the Yamaguchi and Steglich esterifications—to achieve high-yielding coupling with carboxylic acids while actively suppressing acid-catalyzed dehydration and conjugate addition side-reactions.

Mechanistic Causality & Reaction Selection

Standard Fischer esterification relies on strong acid catalysis (e.g., H₂SO₄) and elevated temperatures[2]. Applying these conditions to 4-hydroxy-4-methylpent-1-en-3-one results in rapid protonation of the tertiary hydroxyl group, followed by E1 elimination to form a highly conjugated, unstable diene. This diene is prone to spontaneous polymerization, reducing the target ester yield to near zero.

To bypass carbocation formation, the esterification must proceed via an acyl transfer mechanism under mild, neutral, or basic conditions:

  • The Yamaguchi Protocol: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to convert the carboxylic acid into a highly electrophilic mixed anhydride[3]. The steric bulk of the trichlorophenyl ring directs the nucleophilic attack exclusively to the desired carbonyl. The addition of 4-dimethylaminopyridine (DMAP) generates an ultra-reactive acylpyridinium intermediate, which is powerful enough to overcome the severe steric hindrance of the tertiary alcohol[4].

  • The Steglich Protocol: This approach uses a carbodiimide coupling agent, such as EDC·HCl, to form an O-acylisourea intermediate[5]. While effective, tertiary alcohols react slowly with O-acylisoureas, leading to a competing 1,3-rearrangement that forms an unreactive N-acylurea byproduct[5]. A stoichiometric excess of DMAP is required to intercept the O-acylisourea and drive the reaction forward[5].

Reaction Pathway Visualization

The following diagram maps the divergent chemical pathways based on the chosen activation strategy, highlighting the critical need to avoid acidic conditions.

G Substrates 4-hydroxy-4-methylpent-1-en-3-one + Carboxylic Acid Yamaguchi Yamaguchi Protocol (TCBC, DMAP, Et3N) Substrates->Yamaguchi Mild Base Activation Steglich Steglich Protocol (EDC, DMAP, DCM) Substrates->Steglich Carbodiimide Coupling Fischer Fischer Protocol (H2SO4, Heat) Substrates->Fischer Acidic Conditions Product Target Ester (Intact Enone) Yamaguchi->Product Mixed Anhydride Acyl Transfer Steglich->Product O-Acylisourea Intermediate SideProduct Dehydrated Diene & Polymers Fischer->SideProduct E1 Elimination (Carbocation)

Reaction pathways for esterifying 4-hydroxy-4-methylpent-1-en-3-one, highlighting side reactions.

Experimental Protocols
Protocol A: Yamaguchi Esterification (Preferred for Steric Hindrance)

Causality & Self-Validation: This two-step, one-pot procedure physically separates the activation of the carboxylic acid from the introduction of the sensitive tertiary alcohol, preventing unwanted side reactions.

  • Activation: In an oven-dried flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M). Add Et₃N (1.2 eq) and cool the mixture to 0 °C.

  • Mixed Anhydride Formation: Dropwise add TCBC (1.1 eq).

    • Causality: Cooling prevents exothermic degradation of the mixed anhydride.

    • Validation: A white precipitate (Et₃N·HCl) will immediately form, visually confirming the successful generation of the mixed anhydride. Stir for 1 hour at room temperature.

  • Acyl Transfer: Dilute the mixture with anhydrous toluene to 0.05 M. Add 4-hydroxy-4-methylpent-1-en-3-one (1.2 eq) and DMAP (1.5 eq).

    • Causality: Toluene allows for a higher reflux temperature if the substrate is exceptionally hindered, while the excess DMAP ensures the rapid formation of the acylpyridinium species[3].

  • Monitoring: Stir at room temperature (or heat to 60 °C if required).

    • Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the UV-active mixed anhydride spot indicates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Causality: The acidic wash removes DMAP and unreacted Et₃N, while the basic wash removes the 2,4,6-trichlorobenzoic acid byproduct.

Protocol B: Modified Steglich Esterification (EDC/DMAP)

Causality & Self-Validation: EDC·HCl is utilized instead of DCC because its urea byproduct is water-soluble. This streamlines purification and avoids the persistent contamination typical of dicyclohexylurea (DCU)[5].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and 4-hydroxy-4-methylpent-1-en-3-one (1.1 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C.

  • Catalyst Addition: Add DMAP (0.5 eq).

    • Causality: A higher-than-normal catalyst loading (50 mol% vs. the standard 5 mol%) is critical here to outcompete the N-acylurea rearrangement caused by the sluggish reactivity of the tertiary alcohol[5].

  • Coupling: Add EDC·HCl (1.2 eq) in portions. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12–24 hours.

  • Workup: Dilute with CH₂Cl₂. Wash sequentially with water, 1 M HCl, and saturated NaHCO₃.

    • Validation: The absence of a white suspension in the organic layer confirms that the water-soluble EDC-urea byproduct has been successfully partitioned into the aqueous phase.

Quantitative Data & Protocol Comparison

The following table summarizes the expected outcomes when applying these methodologies specifically to 4-hydroxy-4-methylpent-1-en-3-one.

ProtocolActivating AgentTypical YieldReaction TimeKey ByproductsScalability
Yamaguchi TCBC / Et₃N / DMAP75–90%2–6 h2,4,6-trichlorobenzoic acidExcellent
Steglich EDC·HCl / DMAP60–80%12–24 hN-acylurea (trace amounts)Good (Water-soluble urea)
Fischer H₂SO₄ / Heat< 5%N/ADienes & PolymersPoor (Destructive)

Sources

Method

Application Note: Regioselective Reduction of 1-Penten-3-one, 4-hydroxy-4-methyl- Using Sodium Borohydride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The compound 1-penten-3-one, 4-hydroxy-4-methyl- (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The compound 1-penten-3-one, 4-hydroxy-4-methyl- (also known as 4-hydroxy-4-methylpent-1-en-3-one) is a highly versatile α,β -unsaturated ketone bearing a tertiary hydroxyl group. It is frequently utilized as an electrophilic synthon and an acrylic acid surrogate in complex organic transformations [1].

When modifying this scaffold, researchers often need to reduce the enone system. However, the use of standard sodium borohydride ( NaBH4​ ) presents a classic chemoselectivity challenge: differentiating between the 1,2-reduction (yielding the allylic alcohol, 4-methylpent-1-ene-3,4-diol) and the 1,4-reduction (yielding the saturated ketone, 4-hydroxy-4-methylpentan-3-one). This application note delineates the mechanistic causality behind regiocontrol and provides field-proven, self-validating protocols to achieve high synthetic precision.

Mechanistic Insights: The Causality Behind Regiocontrol

To understand why experimental conditions must be strictly controlled, we must look at the reaction through the lens of Pearson’s Hard-Soft Acid-Base (HSAB) theory [2].

  • The Substrate: The enone system possesses two electrophilic sites. The carbonyl carbon (C3) is a "hard" electrophile, while the β -carbon of the alkene (C1) is a "soft" electrophile.

  • The Reagent ( NaBH4​ ): Hydride ( H− ) delivered by NaBH4​ is a borderline nucleophile. In standard protic solvents (like ethanol) at room temperature, it does not strongly discriminate between the hard and soft sites, leading to an intractable mixture of 1,2- and 1,4-addition products.

  • The Solution (Luche Conditions): To force absolute 1,2-selectivity, Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ) is introduced in methanol [3]. The causality is twofold:

    • Electrophile Hardening: The oxophilic Ce3+ ion selectively coordinates to the carbonyl oxygen, intensifying the partial positive charge on the carbonyl carbon and making it a strictly "hard" electrophilic center.

    • Nucleophile Hardening: NaBH4​ reacts with methanol in the presence of CeCl3​ to form methoxyborohydrides ( NaBH4−n​(OMe)n​ ). These intermediate species are significantly "harder" hydrides than NaBH4​ itself, perfectly matching the hardened carbonyl carbon and driving the reaction exclusively down the 1,2-addition pathway.

Reaction Pathways

ReactionPathways Substrate 1-Penten-3-one, 4-hydroxy-4-methyl- (Conjugated Enone) Cond1 NaBH4 + CeCl3·7H2O in MeOH (0°C) Substrate->Cond1 Cond2 NaBH4 only in EtOH (RT) Substrate->Cond2 Prod1 4-Methylpent-1-ene-3,4-diol (1,2-Reduction Product) Cond1->Prod1 Hard Hydride (Regioselective) Cond2->Prod1 Minor Pathway Prod2 4-Hydroxy-4-methylpentan-3-one (1,4-Reduction Product) Cond2->Prod2 Soft Hydride (Conjugate)

Reaction pathways for the reduction of 1-penten-3-one, 4-hydroxy-4-methyl-.

Quantitative Data: Regioselectivity Profiles

The table below summarizes the expected product distribution based on the chosen reduction methodology.

Reaction MethodologyReagents & ConditionsMajor ProductRegioselectivity (1,2 : 1,4)Typical Yield (%)
Luche Reduction NaBH4​ , CeCl3​⋅7H2​O , MeOH, 0 °C4-Methylpent-1-ene-3,4-diol> 95 : 585 - 92
Standard Reduction NaBH4​ , EtOH, RTIntractable Mixture~ 40 : 60N/A (Mixed)
Catalytic Hydrogenation * H2​ (1 atm), Pd/C, EtOH, RT4-Hydroxy-4-methylpentan-3-one0 : 100> 90

*Provided as a comparative baseline for researchers requiring pure 1,4-reduction, as NaBH4​ alone cannot achieve this selectively.

Experimental Protocols

Protocol A: Selective 1,2-Reduction (Luche Conditions)

Objective: Synthesis of 4-methylpent-1-ene-3,4-diol. Scale: 10.0 mmol

Step-by-Step Execution:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-penten-3-one, 4-hydroxy-4-methyl- (1.14 g, 10.0 mmol) and Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O , 3.73 g, 10.0 mmol) in 30 mL of anhydrous methanol.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

    • Causality: Lower temperatures suppress uncatalyzed background reactions and stabilize the highly reactive methoxyborohydride intermediates, preventing over-reduction.

  • Reduction: Slowly add Sodium borohydride ( NaBH4​ , 0.38 g, 10.0 mmol) in small portions over 10 minutes.

    • Caution: Vigorous hydrogen gas evolution will occur. Maintain venting.

  • Monitoring: Stir the reaction at 0 °C for 30–45 minutes. (See Section 6 for validation parameters).

  • Quenching: Quench the reaction by the dropwise addition of 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ).

    • Causality: A mildly acidic quench neutralizes the borate complexes and precipitates cerium salts without causing acid-catalyzed dehydration of the newly formed, sensitive secondary/tertiary diol system.

  • Extraction & Purification: Evaporate the bulk methanol under reduced pressure. Extract the remaining aqueous slurry with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Eluent: 30-40% EtOAc in Hexanes) to afford the pure allylic alcohol.

Protocol B: Standard Borohydride Reduction (Demonstration of Mixed Outcome)

Objective: Non-selective reduction (Not recommended for pure synthesis).

  • Preparation: Dissolve 1-penten-3-one, 4-hydroxy-4-methyl- (1.14 g, 10.0 mmol) in 30 mL of absolute ethanol at room temperature.

  • Reduction: Add NaBH4​ (0.38 g, 10.0 mmol) portion-wise.

  • Observation: Stir for 2 hours at room temperature. TLC will reveal a complex mixture of the allylic alcohol (1,2-product), the saturated ketone (1,4-product), and the saturated diol (over-reduction).

Trustworthiness: Establishing a Self-Validating System

To ensure the integrity of your synthesis, rely on the following self-validating analytical checkpoints:

  • TLC Validation:

    • Starting Material: The conjugated enone is highly UV-active (254 nm).

    • 1,2-Reduction Product: The resulting allylic alcohol loses conjugation with the carbonyl, drastically diminishing its UV absorbance. However, it will stain immediately and intensely with Potassium Permanganate ( KMnO4​ ) due to the preserved terminal alkene and the new diol motif.

  • NMR Validation ( 1H NMR):

    • Starting Material: Exhibits characteristic downfield olefinic protons (an ABX or AMX spin system between δ 5.8 - 6.5 ppm).

    • 1,2-Reduction Product: The olefinic protons shift slightly upfield but remain distinctly visible, confirming the preservation of the double bond. A new methine proton ( −CH(OH)− ) will appear near δ 4.0 ppm.

    • Failure Mode (1,4-Reduction): If the reaction failed and proceeded via 1,4-addition, the olefinic protons will completely disappear, replaced by aliphatic multiplets in the δ 2.0 - 3.0 ppm region.

References

  • Palomo, C., Oiarbide, M., & García, J. M. (2019). 4-Hydroxy-4-methylpent-1-en-3-one. Encyclopedia of Reagents for Organic Synthesis. Wiley.[Link](Note: URL directs to a foundational ACS Organic Letters paper demonstrating its use as an acrylic acid surrogate).

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha, enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[Link]

  • Thottumkara, A. P., et al. (2013). Commercial Scale Process of Galanthamine Hydrobromide Involving Luche Reduction: Galanthamine Process Involving Regioselective 1,2-Reduction of α,β-Unsaturated Ketone. Organic Process Research & Development, 17(2), 245-250.[Link]

Application

Application Note: Formulation and Synthetic Utility of 4-Hydroxy-4-methylpent-1-en-3-one (CAS 22082-43-5) in Fragrance and Flavoring

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Flavor & Fragrance (F&F) Development. Executive Summary & Chemical Profile The compound 4-hydroxy-4-methylpent-1-en-3-one (CAS 22082-43-5) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Flavor & Fragrance (F&F) Development.

Executive Summary & Chemical Profile

The compound 4-hydroxy-4-methylpent-1-en-3-one (CAS 22082-43-5) represents a highly versatile, dual-purpose raw material in the flavor and fragrance industry. Structurally, it is an α,β-unsaturated ketone bearing a tertiary hydroxyl group. This unique architecture imparts a pleasant, fruity organoleptic profile suitable for direct formulation [1], while simultaneously acting as a highly reactive "acrylate surrogate" for the synthesis of complex, high-value F&F molecules, such as caramel-scented dihydrofuranones [2].

This application note details the mechanistic causality behind its reactivity, provides a self-validating protocol for its synthetic derivatization, and outlines its direct integration into cosmetic and food-grade formulations.

Mechanistic Causality: The "Acrylate Surrogate" Advantage

In standard organic synthesis, simple enones often suffer from competitive polymerization or poor regioselectivity during Michael additions. However, CAS 22082-43-5 bypasses these limitations. The presence of the tertiary hydroxyl group induces intramolecular hydrogen-bond activation with the adjacent carbonyl oxygen.

This H-bonding lowers the lowest unoccupied molecular orbital (LUMO) of the enone system, significantly enhancing its electrophilicity. Consequently, it acts as an excellent electrophilic synthon (equivalent to acrylic acid) [3]. This innate reactivity allows for rapid, high-yield cycloadditions and oxa-Michael additions without the need for harsh, polymerization-inducing conditions.

Pathway A CAS 22082-43-5 (4-Hydroxy-4-methylpent-1-en-3-one) B Intramolecular H-Bond Activation A->B C Direct Formulation (Fruity/Pleasant Odor) A->C D Electrophilic Synthon (Acrylate Equivalent) B->D E Oxa-Michael Addition (Microwave/Triflic Acid) D->E F Dihydrofuranone Derivatives (Caramel/Sweet Flavors) E->F

Caption: Mechanistic pathways of CAS 22082-43-5 in direct formulation and synthetic derivatization.

Application 1: Direct Formulation in Flavor & Fragrance

Due to its inherent fruity and pleasant aroma, CAS 22082-43-5 is utilized as a modifier in top-note accords for both fine fragrances and food flavorings [1]. Its tertiary alcohol moiety provides excellent solubility in standard carriers like dipropylene glycol (DPG) and ethanol, while its enone structure offers moderate tenacity on the skin or in food matrices.

Quantitative Formulation Data

Table 1: Model Fruity Accord Formulation (Direct Application)

IngredientCAS NumberConcentration (w/w %)Function / Odor Contribution
4-Hydroxy-4-methylpent-1-en-3-one 22082-43-5 2.5% Primary Fruity Note / Modifier
Ethyl Butyrate105-54-415.0%Top Note (Pineapple/Banana)
Linalool78-70-610.0%Floral/Citrus Heart
Dipropylene Glycol (DPG)25265-71-872.5%Solvent / Carrier

Note: The formulation is self-validating through accelerated stability testing (40°C for 4 weeks), monitored via GC-MS to ensure the enone does not undergo unwanted Michael addition with nucleophilic impurities in the carrier.

Application 2: Synthetic Platform for Novel Fragrance Molecules

Beyond direct formulation, CAS 22082-43-5 is a critical precursor for synthesizing 5-aryl-2,2-dimethyl-dihydrofuran-3(2H)-ones. These dihydrofuranone derivatives possess potent, highly desirable caramel, sweet, and roasted fruit notes.

Historically, synthesizing these macrocycles required toxic solvents and prolonged refluxing. However, leveraging the compound's activated state, we employ a green, solvent-free, microwave-assisted oxa-Michael addition using Brønsted acids (e.g., Triflic acid) [2].

Reaction Optimization Data

Table 2: Microwave-Assisted Synthesis of Dihydrofuranones

Catalyst TypeCatalyst Loading (mol%)Irradiation Time (min)Conversion (%)Isolated Yield (%)
None (Control)0900
Lewis Acid (ZnCl₂)1094538
Brønsted Acid (Triflic Acid) 10 9 90 81

Data demonstrates that Brønsted acids are significantly more efficient than Lewis acids in catalyzing this specific intramolecular cyclization[2].

Experimental Protocols

Protocol A: Direct Integration into a Model Fruity Accord
  • Preparation: In a clean, amber glass compounding vessel, add 72.5g of Dipropylene Glycol (DPG).

  • Solubilization: Under continuous magnetic stirring (300 rpm) at ambient temperature (20-25°C), slowly add 10.0g of Linalool and 15.0g of Ethyl Butyrate.

  • Active Integration: Dropwise, introduce 2.5g of CAS 22082-43-5.

  • Homogenization: Seal the vessel and stir for 30 minutes to ensure complete homogenization.

  • Validation: Perform olfactory evaluation on a standard perfumer's smelling strip at t=0, t=1 hr, and t=4 hrs to validate the evaporation curve and stability of the fruity modifier.

Protocol B: Microwave-Assisted Solvent-Free Oxa-Michael Addition

This protocol describes the conversion of an aryl-derivative of CAS 22082-43-5 into a caramel-scented dihydrofuranone.

  • Reagent Loading: To an open, microwave-safe glass tube, add 0.5 mmol of the (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one precursor and 0.05 mmol (10 mol%) of trifluoromethanesulfonic acid (triflic acid). Do not add solvent.

  • Microwave Irradiation: Position the tube in the center of the microwave cavity. Irradiate at 650 W for a total reaction time of 9 minutes.

    • Critical Control Step: Use an alternating cycle of 9 seconds of irradiation followed by 21 seconds of cooling to prevent thermal degradation of the organoleptic properties.

  • Thermal Validation: Immediately following the last irradiation cycle, use an IR thermometer to verify the surface temperature of the tube (ensuring it remains within the optimal kinetic window of 80-90°C).

  • Quenching & Dilution: Allow the mixture to cool to room temperature, then dilute with 5 mL of dichloromethane (CH₂Cl₂).

  • Purification: Purify the crude mixture through silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure 5-aryl-2,2-dimethyl-dihydrofuran-3(2H)-one.

  • Analytical Validation: Confirm the structure and purity of the isolated flavor compound via ¹H-NMR and GC-MS. The disappearance of the enone alkene protons (~6.5 ppm) and the appearance of the cyclic ether signals validate the successful oxa-Michael addition.

Workflow Step1 Reagent Prep (Enone + Triflic Acid) Step2 Microwave Irradiation (650W, 9 min cycles) Step1->Step2 Step3 Cooling & Dilution (CH2Cl2) Step2->Step3 Step4 Silica Gel Purification Step3->Step4 Step5 Yield Quantification (Up to 81%) Step4->Step5

Caption: Microwave-assisted solvent-free oxa-Michael addition workflow for synthesizing flavor derivatives.

References

  • Hong, Y.-M., Shen, Z.-L., Hu, X.-Q., Mo, W.-M., He, X.-F., Hu, B.-X., & Sun, N. (2009). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. ARKIVOC, 2009(14), 146-155.[Link] [2]

  • García, J. M., Palomo, C., & Oiarbide, M. (2019). 4-Hydroxy-4-methylpent-1-en-3-one. Encyclopedia of Reagents for Organic Synthesis (e-EROS), John Wiley & Sons.[Link] [3]

Method

Topic: Chromatographic Separation Techniques for 4-Hydroxy-4-methylpent-1-en-3-one

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and validated protocols for the separation and analysis of 4-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the separation and analysis of 4-hydroxy-4-methylpent-1-en-3-one, a compound of interest in organic synthesis and specialty chemicals. We present robust methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, quality control analysts, and drug development professionals. The protocols are grounded in the physicochemical properties of the analyte and are developed to ensure high resolution, sensitivity, and reproducibility. This document explains the causal relationships behind experimental choices, offers troubleshooting insights, and includes workflows for seamless implementation.

Introduction and Analytical Rationale

4-Hydroxy-4-methylpent-1-en-3-one (C₆H₁₀O₂) is a bifunctional molecule containing a hydroxyl group, a ketone, and a vinyl group.[1][2] This structure imparts a moderate polarity (LogP ≈ 0.51) and makes it amenable to analysis by multiple chromatographic techniques.[1] Accurate and precise quantification is critical for monitoring reaction kinetics, assessing product purity, identifying impurities, and ensuring the quality of starting materials in developmental pipelines.

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analytical objective, sample matrix, and the thermal stability of the analyte and its associated impurities.

  • HPLC is the preferred method for routine purity analysis and quantification in complex, non-volatile matrices. Its operation at ambient or slightly elevated temperatures minimizes the risk of thermal degradation, a known issue with α,β-unsaturated ketones.[3]

  • GC is exceptionally well-suited for analyzing volatile and semi-volatile impurities, offering high resolution and sensitivity, especially when coupled with a mass spectrometer (MS) for definitive peak identification.[3]

This guide provides protocols for both techniques to offer a comprehensive analytical toolkit for 4-hydroxy-4-methylpent-1-en-3-one.

cluster_selection Method Selection Workflow start Define Analytical Goal (Purity, Impurity Profile, Quantification) q1 Is the sample matrix complex or non-volatile? start->q1 q2 Are target analytes thermally labile? q1->q2 No hplc Utilize HPLC Protocol q1->hplc Yes q3 Is high-resolution separation of volatile impurities required? q2->q3 No q2->hplc Yes q3->hplc No gc Utilize GC Protocol q3->gc Yes

Caption: Method selection workflow for analyzing 4-hydroxy-4-methylpent-1-en-3-one.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The hydroxyl and ketone functional groups make 4-hydroxy-4-methylpent-1-en-3-one moderately polar, making it an ideal candidate for reversed-phase HPLC.[4] In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.

Principle of Separation

Separation is achieved based on the differential partitioning of the analyte and its impurities between the nonpolar C18 stationary phase and the polar mobile phase. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase.

Experimental Protocol: HPLC-UV

Objective: To separate and quantify 4-hydroxy-4-methylpent-1-en-3-one from a mixture of related impurities.

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or Nylon).

B. Reagents

  • Reference standard of 4-hydroxy-4-methylpent-1-en-3-one (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Methanol (HPLC grade) for sample and standard dissolution.

C. Chromatographic Conditions

The following conditions serve as a robust starting point and should be optimized for specific applications.

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)Industry-standard for moderately polar analytes, providing excellent resolving power and reproducibility.[4]
Mobile Phase Isocratic: Acetonitrile:Water (40:60, v/v)This ratio provides a good balance of retention and run time for the target analyte. Adjust the ratio to fine-tune retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive backpressure.
Column Temp. 30 °CEnhances reproducibility by minimizing viscosity fluctuations. Elevated temperature can also improve peak shape.
Detection (UV) 215 nmThe carbonyl group and vinyl group contribute to UV absorbance. 215 nm is often a good starting point for such chromophores.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.

D. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards (e.g., 5-200 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[4]

E. Data Analysis

  • Peak Identification: Identify the peak for 4-hydroxy-4-methylpent-1-en-3-one by comparing its retention time with that of the reference standard.

  • Calibration Curve: Plot the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥0.999.

  • Quantification: Use the calibration curve to determine the concentration of the analyte in the prepared sample solution.

cluster_hplc HPLC Analysis Workflow prep_std Prepare Standard Stock Solution prep_cal Create Calibration Standards (Serial Dilution) prep_std->prep_cal inject Inject Standards & Samples into HPLC System prep_cal->inject prep_sample Prepare & Filter Sample Solution prep_sample->inject acquire Acquire Chromatographic Data (Peak Area, RT) inject->acquire plot Generate Calibration Curve (Area vs. Concentration) acquire->plot quant Quantify Analyte in Sample using Regression Line plot->quant report Report Final Concentration and Purity quant->report

Caption: Step-by-step workflow for the HPLC-UV analysis.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Given its molecular weight of 114.14 g/mol and the expected boiling point, 4-hydroxy-4-methylpent-1-en-3-one is sufficiently volatile for GC analysis.[1] GC offers superior resolution for separating volatile isomers or byproducts that may be difficult to resolve by HPLC.

Principle of Separation

In GC, separation occurs as the sample is vaporized and swept by an inert carrier gas through a capillary column. The column contains a stationary phase (a high-boiling liquid coated on the column walls). Analytes separate based on their boiling points and their relative affinities for the stationary phase. More volatile compounds with less interaction travel faster and elute first.

Experimental Protocol: GC-FID

Objective: To separate, identify, and quantify 4-hydroxy-4-methylpent-1-en-3-one and its volatile impurities.

A. Instrumentation and Materials

  • Gas chromatograph equipped with a split/splitless inlet, Flame Ionization Detector (FID), and autosampler.

  • Data acquisition and processing software.

  • GC-grade vials with septa.

B. Reagents and Gases

  • Reference standard of 4-hydroxy-4-methylpent-1-en-3-one (≥98% purity).

  • Dichloromethane or Methanol (GC or ACS grade).

  • Carrier Gas: Helium or Hydrogen (high purity, ≥99.999%).

  • FID Gases: Hydrogen and compressed air (high purity).

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Column Mid-polarity (e.g., DB-624, DB-WAX) or non-polar (DB-5) 30 m x 0.25 mm ID, 0.25 µm filmA mid-polarity column is recommended to effectively resolve the polar analyte from potential non-polar impurities. A DB-5 is a good general-purpose alternative.
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides good efficiency and is inert, preventing reactions with the analyte.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample without causing thermal degradation. May need optimization.
Inlet Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks, suitable for samples where the analyte is not at trace levels.
Oven Program Start at 80°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min)The initial hold allows for focusing of early-eluting peaks. The ramp effectively separates compounds across a range of boiling points.
Detector FID at 280 °CFID is a robust, universal detector for organic compounds, offering excellent sensitivity and a wide linear range.

D. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution in dichloromethane.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.

E. Data Analysis

  • Peak Identification: Identify the analyte peak based on its retention time relative to the standard. For definitive identification, GC-MS is recommended.

  • Quantification: Create a calibration curve as described in the HPLC section (Section 2.2.E) and calculate the concentration in the sample. Area percent can be used for a semi-quantitative purity assessment.

cluster_gc GC Analysis Workflow prep_solutions Prepare Standard & Sample Solutions in Volatile Solvent inject Inject into GC (Split Mode) prep_solutions->inject vaporize Vaporization in Heated Inlet inject->vaporize separate Separation in Column (Oven Temperature Program) vaporize->separate detect Detection by FID separate->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze quantify Quantify using Calibration Curve analyze->quantify

Caption: Step-by-step workflow for the GC-FID analysis.

Potential Impurities and Method Selectivity

During the synthesis and storage of 4-hydroxy-4-methylpent-1-en-3-one, several impurities may arise:

  • Isomeric Byproducts: Structural isomers formed during synthesis can have very similar polarities and boiling points, presenting a separation challenge.[3] The high efficiency of capillary GC is often superior for resolving such isomers.

  • Polymerization Products: As an α,β-unsaturated ketone, the compound may be susceptible to polymerization, especially at elevated temperatures or in the presence of catalysts.[3] These high-molecular-weight products are non-volatile and are best analyzed by HPLC, as they will not elute from a GC column.

  • Degradation Products: Thermal stress during GC analysis can potentially cause dehydration or rearrangement. A lower inlet temperature or a faster oven ramp should be investigated if peak tailing or unexpected peaks appear.

References

  • Chemsrc. (2025). 4-hydroxy-4-methylpent-1-en-3-one | CAS#:22082-43-5.
  • BenchChem. (2025).
  • PubChem, National Institutes of Health.1-Penten-3-one, 4-hydroxy-4-methyl-.
  • BenchChem. (2025). Application Note: Chromatographic Separation of 4-Methylpent-1-en-3-one Mixtures.
  • SIELC Technologies. (2018). Separation of 4-Methylpent-3-en-2-one on Newcrom R1 HPLC column.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Optimization &amp; Troubleshooting for 4-Hydroxy-4-methylpent-1-en-3-one Synthesis

Welcome to the Advanced Technical Support Center for the synthesis and handling of 1-penten-3-one, 4-hydroxy-4-methyl- (CAS: 22082-43-5). This highly reactive α,β-unsaturated ketone is a structurally significant electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and handling of 1-penten-3-one, 4-hydroxy-4-methyl- (CAS: 22082-43-5). This highly reactive α,β-unsaturated ketone is a structurally significant electrophilic synthon, widely utilized as an equivalent to acrylic acid and acrolein in complex asymmetric organocatalytic transformations[1],[2].

Due to its unique structural features—specifically the proximity of a tertiary hydroxyl group to a highly electrophilic enone—synthesizing this compound with high isolated yields presents significant challenges. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating experimental protocol to maximize your synthetic yield.

Reaction Pathway & Degradation Mechanisms

SynthesisPathway A 3-Hydroxy-3-methyl -2-butanone B Mannich Base Intermediate A->B HCHO, Me2NH·HCl (Mannich Rxn) C 4-Hydroxy-4-methylpent -1-en-3-one (Target) B->C Base / Mild Heat (Elimination) D 2,2-Dimethyl-3(2H) -furanone (Byproduct) C->D H+ Catalyst (Oxa-Michael) E Polymeric Species C->E Radical Polymerization

Synthesis pathway of 4-hydroxy-4-methylpent-1-en-3-one and yield-limiting side reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my isolated yield of 4-hydroxy-4-methylpent-1-en-3-one consistently low (<40%), and what is the major cyclic byproduct observed in GC-MS? Causality & Solution: The primary cause of yield loss is an unintended intramolecular oxa-Michael addition . The target molecule contains a nucleophilic tertiary hydroxyl group at the C4 position, which is in perfect spatial proximity to the highly electrophilic β-carbon (C1) of the enone. Under acidic conditions, the C3 carbonyl oxygen becomes protonated, drastically lowering the activation energy for the C4 hydroxyl oxygen to attack C1. This 5-endo-trig cyclization irreversibly consumes your product to form 2,2-dimethyl-dihydrofuran-3(2H)-one[3]. Solution: Strictly control the pH during the elimination step and subsequent workup. Avoid strong Brønsted acids[3], and utilize mild, non-nucleophilic bases for the Mannich base elimination.

Q2: How does intramolecular hydrogen bonding affect the stability and reactivity of this enone? Causality & Solution: The compound exhibits enhanced innate reactivity due to intramolecular hydrogen-bond activation between the tertiary hydroxyl proton and the enone carbonyl oxygen[1]. This H-bond polarizes the carbonyl, increasing the electrophilicity of the vinyl group. While this makes it an exceptional acceptor for conjugate additions[4], it also makes the neat compound highly susceptible to spontaneous radical polymerization. Solution: Always add a radical scavenger (e.g., 0.1 wt% BHT) prior to concentration or distillation, and store the purified enone at -20 °C over 4 Å molecular sieves.

Q3: Why is this specific enone utilized instead of simpler vinyl ketones? Causality: It serves as a highly effective, tunable surrogate for acrylic acid, acrolein, and simple vinyl ketones in asymmetric organocatalysis[2]. Recent applications highlight its use as an acceptor in the enantioselective conjugate addition of unactivated α-branched nitroalkanes to form optically active tertiary nitrocompounds[4]. Its synthetic value stems from the tertiary ketol moiety, which acts as a robust directing group during catalysis and can be easily oxidized or reduced post-reaction to access diverse functional groups[4].

Section 2: Quantitative Optimization of Elimination Conditions

To prevent the acid-catalyzed oxa-Michael cyclization and thermal polymerization, the elimination of the Mannich base must be carefully optimized. The table below summarizes the causality between reaction conditions and product distribution.

Elimination Catalyst / ReagentTemp (°C)Time (h)Target Enone Yield (%)Furanone Byproduct (%)Polymerization (%)
HCl (aq) / Heat (Traditional)1004255520
Na2CO3 (aq)802453520
NaHCO3 (aq)604651520
MeI Quaternization + DBU 25 6 88 < 2 10

Data interpretation: Mild quaternization followed by room-temperature DBU elimination successfully suppresses both thermal polymerization and the acid-catalyzed oxa-Michael cyclization.

Section 3: Validated Experimental Protocol

High-Yield Synthesis via Mild Quaternization-Elimination

Phase 1: Mannich Base Synthesis

  • Charge the Reactor: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxy-3-methyl-2-butanone (1.0 equiv), paraformaldehyde (1.2 equiv), and dimethylamine hydrochloride (1.2 equiv) in absolute ethanol (1.5 M concentration).

  • Reflux: Heat the mixture to 80 °C for 12 hours. Causality: The use of the amine hydrochloride salt ensures the amine acts as a nucleophile to form the Mannich base without triggering premature, uncontrolled base-catalyzed elimination.

  • Self-Validation: Analyze an aliquot by 1 H NMR. The disappearance of the methyl ketone singlet (~2.2 ppm) and the appearance of multiplet signals for the newly formed methylene protons confirm complete conversion.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude Mannich base hydrochloride.

Phase 2: Quaternization and Mild Elimination 5. Free-Basing: Neutralize the crude salt with saturated aqueous NaHCO 3​ and extract into dichloromethane (DCM). Dry the organic layer over anhydrous Na 2​ SO 4​ . 6. Quaternization: Cool the DCM solution to 0 °C. Add methyl iodide (MeI, 1.5 equiv) dropwise. Stir for 2 hours to form the trimethylammonium iodide salt. 7. Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv) dropwise at 0 °C, then allow the mixture to warm to 25 °C. Stir for 6 hours. Causality: The trimethylammonium group is an exceptional leaving group, allowing the E1cB elimination to proceed at room temperature. This avoids the high thermal energy required for standard Mannich base cracking, thereby suppressing polymerization. 8. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV detection). The target enone forms a distinct, highly UV-active spot at a higher Rf​ than the baseline-retained quaternized salt.

Phase 3: Purification and Stabilization 9. Workup: Wash the organic layer with cold 0.1 M HCl (to remove DBU), followed immediately by brine. Critical Step: The acid wash must be brief and strictly cold (0-5 °C) to prevent the acid-catalyzed oxa-Michael cyclization[3]. 10. Stabilization: Add 0.1 wt% BHT (butylated hydroxytoluene) to the organic layer as a radical scavenger before concentrating. 11. Distillation: Purify via vacuum distillation (e.g., 45 °C at 10 mmHg). Store the pure enone at -20 °C over 4 Å molecular sieves.

Sources

Optimization

Technical Support Center: Handling, Storage, and Polymerization Prevention for 4-Hydroxy-4-methylpent-1-en-3-one

Executive Summary 4-Hydroxy-4-methylpent-1-en-3-one is a highly reactive, bifunctional building block widely utilized in organic synthesis and drug development 1. It features an electrophilic α,β-unsaturated ketone (enon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-4-methylpent-1-en-3-one is a highly reactive, bifunctional building block widely utilized in organic synthesis and drug development 1. It features an electrophilic α,β-unsaturated ketone (enone) paired with a tertiary hydroxyl group. Similar to its simpler analog, methyl vinyl ketone (MVK), the enone moiety makes it extremely susceptible to spontaneous radical and anionic polymerization 2. Furthermore, the tertiary alcohol introduces unique degradation pathways, such as acid-catalyzed dehydration and intramolecular oxa-Michael addition.

This guide provides mechanistic troubleshooting and self-validating protocols to ensure the structural integrity of this compound during storage and experimental use.

Mechanistic Troubleshooting & FAQs

Q1: My stock of 4-hydroxy-4-methylpent-1-en-3-one turned into a viscous gel overnight. What caused this? A1: The compound has undergone spontaneous polymerization. The highly electrophilic double bond is easily activated by light, ambient heat, or trace peroxides formed via auto-oxidation 2. Additionally, trace basic impurities on glassware can trigger anionic polymerization. Actionable Fix: Always verify that the monomer is stabilized with 100–500 ppm of a phenolic inhibitor such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) prior to storage .

Q2: I added MEHQ as an inhibitor and stored the vial under a strict Argon atmosphere to prevent oxidation, but it still polymerized. Why? A2: This is a common mechanistic oversight. MEHQ is not a direct radical scavenger; it requires the presence of dissolved oxygen to function. Oxygen reacts with propagating alkyl radicals to form peroxyl radicals, which MEHQ then reduces to form stable, non-reactive quinone derivatives 3. By storing the compound under 100% Argon, you starved the system of oxygen, rendering the MEHQ inactive. Actionable Fix: Store MEHQ-stabilized enones under a "lean oxygen" atmosphere or dry air.

Q3: My sample didn't polymerize, but NMR shows a loss of the enone signals and the appearance of a cyclic product. What happened? A3: The compound has undergone an acid-catalyzed intramolecular oxa-Michael addition. Trace Brønsted or Lewis acids (often leaching from standard borosilicate glass) catalyze the attack of the tertiary hydroxyl group onto the electrophilic β-carbon, cyclizing the linear enone into a substituted dihydrofuran-3(2H)-one derivative 4. Actionable Fix: Store the compound exclusively in base-washed glassware to neutralize trace acidic sites.

Quantitative Storage Matrix

The following table summarizes the causal relationship between storage environments and the expected shelf life of 4-hydroxy-4-methylpent-1-en-3-one.

Inhibitor StatusAtmosphereTemperatureContainer TypeExpected Shelf LifePrimary Degradation Risk
Uninhibited Air or Argon20 °CClear Glass< 24 HoursRapid photo/thermal polymerization
100 ppm MEHQ 100% Argon4 °CAmber Glass1–2 WeeksRadical polymerization (O₂ starvation)
100 ppm MEHQ Dry Air4 °CAmber Glass6–12 MonthsStable (Standard Lab Storage)
100 ppm MEHQ Dry Air-20 °CBase-Washed Amber> 12 MonthsStable (Optimal Long-Term)

Validated Experimental Workflows

Protocol 1: Safe Aliquoting and Long-Term Storage

Causality Focus: Minimizing photochemical initiation and preventing acid-catalyzed cyclization.

  • Glassware Preparation: Submerge amber glass vials in a 0.1 M NaOH bath for 2 hours, rinse thoroughly with deionized water, and oven-dry at 120 °C. Reasoning: Base-washing eliminates trace acidic silanol sites on the glass that catalyze intramolecular oxa-Michael additions 4.

  • Inhibitor Verification: Ensure the bulk monomer is stabilized with 100–500 ppm of MEHQ.

  • Aliquoting: Conduct all transfers in a fume hood under low-light conditions to prevent photochemically induced radical generation.

  • Atmosphere Control: Purge the vial headspace gently with dry air (do not use pure Argon/N₂). Seal tightly with PTFE-lined caps.

  • Storage: Transfer immediately to a dedicated organics refrigerator at 2–8 °C .

Protocol 2: Inhibitor Removal and Monomer Validation (Self-Validating System)

Causality Focus: Uninhibited enones must be generated immediately prior to use. Basic alumina is chosen over acidic/neutral alumina to prevent the tertiary alcohol from dehydrating into a cross-conjugated dienone.

  • Column Assembly: Pack a short glass pipette column with activated basic alumina (Brockmann Grade I).

  • Elution: Pass the required volume of stabilized 4-hydroxy-4-methylpent-1-en-3-one through the column using a slight positive pressure of dry air. The basic alumina selectively retains the phenolic MEHQ.

  • Self-Validation (TLC Check): Spot the eluate on a silica TLC plate alongside a reference spot of pure MEHQ. Develop the plate in 10% EtOAc/Hexanes.

  • Verification: Visualize under UV light (254 nm) or with an iodine chamber. The complete absence of the MEHQ spot (typically lower Rf) confirms successful removal.

  • Immediate Utilization: Transfer the purified, uninhibited monomer directly into the reaction vessel. Do not store uninhibited material.

Troubleshooting Logic Diagram

StorageTroubleshooting Start Polymerization Detected (Viscous Gel / Solid) CheckInhibitor Was an inhibitor (MEHQ/HQ) added? Start->CheckInhibitor CheckAtmo Stored under 100% Argon or Nitrogen? CheckInhibitor->CheckAtmo Yes SolInhibitor Add 100-500 ppm MEHQ or Hydroquinone CheckInhibitor->SolInhibitor No CheckTemp Stored > 8°C or exposed to light? CheckAtmo->CheckTemp No SolAtmo MEHQ requires O2. Store under dry air. CheckAtmo->SolAtmo Yes SolTemp Store at 2-8°C in amber glass vials. CheckTemp->SolTemp Yes AcidCheck Check for trace acids (Oxa-Michael risk) CheckTemp->AcidCheck No

Troubleshooting workflow for 4-hydroxy-4-methylpent-1-en-3-one polymerization.

References

  • PubChem. "Methyl vinyl ketone | C4H6O | CID 6570 - PubChem - NIH". 2

  • Sigma-Aldrich. "Methyl vinyl ketone (stabilised) for synthesis 78-94-4".

  • Benchchem. "Technical Support Center: Preventing Polymerization ... - Benchchem". 3

  • Semantic Scholar. "Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions". 4

  • ACS Publications. "Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds". 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting CAS 22082-43-5 Extraction &amp; Purification

Welcome to the Technical Support Center for CAS 22082-43-5 (4-hydroxy-4-methylpent-1-en-3-one)[1]. This compound is a highly reactive α,β-unsaturated ketone bearing a tertiary hydroxyl group.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 22082-43-5 (4-hydroxy-4-methylpent-1-en-3-one)[1]. This compound is a highly reactive α,β-unsaturated ketone bearing a tertiary hydroxyl group. It is widely utilized as an electrophilic synthon and a surrogate for acrylic acid in asymmetric organocatalysis[2],[3].

Due to its unique structural features—specifically the enhanced innate reactivity from intramolecular hydrogen-bond activation[2]—researchers frequently encounter poor extraction yields, spontaneous polymerization, and fragmentation impurities. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Troubleshooting FAQs

Q1: Why is my extraction yield consistently below 40% after standard aqueous workup? Cause: The combination of a tertiary hydroxyl group and a ketone imparts significant hydrogen-bonding capacity, making CAS 22082-43-5 highly hydrophilic compared to standard enones. Non-polar solvents like hexanes or diethyl ether fail to partition the compound effectively from the aqueous phase. Solution: Transition to a more polar extraction solvent system, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). To disrupt hydrogen bonding with water, saturate the aqueous layer with NaCl (salting-out) prior to extraction. Self-Validation: Spot the aqueous layer on a TLC plate after the third extraction; if UV-active spots remain, perform a fourth extraction with a 9:1 EtOAc:Isopropanol mixture.

Q2: I am observing low-molecular-weight impurities (e.g., acetone) in my post-extraction NMR. What is the mechanism of this degradation? Cause: The compound is highly susceptible to radical-induced fragmentation. Removal of the hydrogen from the tertiary hydroxyl group generates an alkoxy radical, which rapidly undergoes beta-scission[2]. This cleavage of the C3-C4 bond fragments the molecular framework into acetone and acryloyl radicals, which further degrade[2]. Solution: Avoid thermal stress and photolytic exposure. Conduct all evaporations at temperatures strictly below 30°C and shield the receiving flasks from direct light.

Q3: My purified enone turns into a viscous, insoluble gel after a few days. How can I prevent this? Cause: The terminal alkene is highly prone to radical propagation and spontaneous Michael-type oligomerization, especially when concentrated[2]. Solution: Introduce a radical inhibitor. Doping the extraction solvent with 10–50 ppm of Butylated hydroxytoluene (BHT) quenches radical initiation. Store the final product at -20°C under an inert argon atmosphere.

Part 2: Quantitative Data on Extraction Optimization

The following table summarizes the partition efficiency and impurity profiles based on solvent selection and additives during the extraction of CAS 22082-43-5.

Extraction SolventAqueous AdditiveAverage Yield (%)Beta-Scission ImpuritiesPolymerization Risk
HexanesNone15 - 20%LowHigh (due to long concentration times)
Diethyl EtherNone35 - 45%ModerateHigh
DichloromethaneNone65 - 75%LowModerate
Ethyl AcetateNaCl (Sat.)> 85%LowLow (if BHT is added)
EtOAc : Isopropanol (9:1)NaCl (Sat.) + Buffer> 92%None detectedLow (if BHT is added)

Part 3: Self-Validating Experimental Protocol

Optimized Extraction and Isolation of 4-hydroxy-4-methylpent-1-en-3-one

  • Reaction Quench: Cool the crude reaction mixture to 0°C. Slowly quench with a pH 7.0 phosphate buffer (1.5 volumes relative to reaction volume) to neutralize any acidic or basic catalysts that could trigger hydration or retro-aldol pathways[4]. Validation Check: Verify the aqueous phase pH is exactly 7.0 ± 0.2 using pH paper before proceeding.

  • Aqueous Saturation: Add solid NaCl to the quenched mixture until saturation is reached (undissolved salt remains visible). Stir for 10 minutes to ensure complete dissolution and maximal salting-out effect.

  • Primary Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 1.0 volume). Ensure vigorous mixing to overcome the phase transfer barrier, but vent frequently to avoid pressure buildup.

  • Organic Washing: Wash the combined organic layers once with saturated brine (0.5 volumes) to remove residual water and water-soluble salts.

  • Drying & Inhibition: Dry the organic phase over anhydrous MgSO₄. Filter the drying agent and immediately add 20 ppm of BHT to the filtrate to prevent radical-induced beta-scission[2].

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. Critical: Maintain the water bath temperature strictly below 30°C and shield the flask from ambient light with aluminum foil. Validation Check: Obtain a crude ¹H-NMR. The presence of a sharp singlet at ~2.2 ppm indicates acetone formation (beta-scission). If present, discard and re-optimize temperature controls.

  • Storage: Flush the neat oil with Argon for 2 minutes, seal in an amber vial, and store at -20°C.

Part 4: Visualizations

ExtractionWorkflow A Crude Reaction Mixture (CAS 22082-43-5) B Quench with pH 7.0 Phosphate Buffer A->B C Saturate Aqueous Phase with NaCl B->C D Extract with EtOAc (3 x Volumes) C->D E Wash with Brine Dry over MgSO4 D->E F Concentrate in vacuo (< 30°C, 20 ppm BHT) E->F G Purified α'-Hydroxy Enone (Store at -20°C) F->G

Fig 1. Optimized pH-neutral extraction workflow for CAS 22082-43-5 to prevent degradation.

DegradationPathways A CAS 22082-43-5 (4-hydroxy-4-methylpent-1-en-3-one) B Thermal/Photolytic Stress (Alkoxy Radical Formation) A->B E Concentration w/o Inhibitors (High Local Concentration) A->E C Beta-Scission (C3-C4 Bond Cleavage) B->C D Acetone + Acryloyl Radicals (Fragmentation Impurities) C->D F Radical Propagation / Michael Oligomerization E->F G Polymeric Gel (Insoluble Impurities) F->G

Fig 2. Degradation pathways of CAS 22082-43-5 leading to common extraction impurities.

References

  • ACS Publications. "Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds." Available at: [Link]

  • Google Patents. "EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.

Sources

Optimization

Technical Support Center: Enhancing the Stability of α,β-Unsaturated Ketones like 1-Penten-3-one

Welcome to the Technical Support Center for α,β-unsaturated ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and ans...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for α,β-unsaturated ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) regarding the stability of reactive enones such as 1-penten-3-one. Our goal is to equip you with the knowledge to anticipate and mitigate common challenges in your experiments, ensuring the integrity of your results.

Introduction: The Challenge of Instability

α,β-Unsaturated ketones, or enones, are a cornerstone of organic synthesis, valued for their versatile reactivity. However, this reactivity also makes them prone to degradation. 1-Penten-3-one, a simple yet illustrative example, is susceptible to polymerization, isomerization, and other unwanted side reactions, which can compromise experimental outcomes. This guide provides a comprehensive overview of the mechanisms behind this instability and practical strategies to enhance the stability of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 1-penten-3-one and similar α,β-unsaturated ketones.

Issue 1: Rapid Polymerization of 1-Penten-3-one Upon Storage or During Reaction

Symptom: You observe the formation of a viscous oil, a precipitate, or even a solid mass in your sample of 1-penten-3-one, either in the storage vial or in your reaction mixture.

Cause: This is a classic sign of free-radical polymerization. The conjugated system of α,β-unsaturated ketones is susceptible to attack by radicals, initiating a chain reaction where monomer units add to each other, forming a high-molecular-weight polymer.[1] This can be triggered by heat, light, or the presence of radical initiators like peroxides in your solvents.[2]

Solution:

  • Inhibitor Addition: The most effective way to prevent free-radical polymerization is to add a radical inhibitor. Phenolic compounds like butylated hydroxytoluene (BHT) or hydroquinone are commonly used.[3]

    • Recommended Concentration: 100-1000 ppm (0.01-0.1% by weight). For many applications, 100-200 ppm of BHT is sufficient.[3]

  • Solvent Purity: Ensure your solvents are free of peroxides. Ethers like THF and diethyl ether are particularly prone to forming explosive peroxides upon storage. Use freshly distilled or inhibitor-free, peroxide-checked solvents.

  • Inert Atmosphere: While many phenolic inhibitors require a small amount of oxygen to be effective, for highly sensitive reactions or long-term storage, blanketing the sample with an inert gas like nitrogen or argon can minimize the formation of radical-initiating species.[2]

  • Light Protection: Store 1-penten-3-one in an amber vial or a flask wrapped in aluminum foil to protect it from light, which can initiate polymerization.[3]

  • Temperature Control: Store the compound at low temperatures, as recommended by the supplier (e.g., -20°C). During reactions, avoid unnecessarily high temperatures.

Issue 2: Unexpected Isomerization of 1-Penten-3-one

Symptom: Your NMR or GC-MS analysis reveals the presence of an unexpected isomer, such as a β,γ-unsaturated ketone.

Cause: α,β-Unsaturated ketones can isomerize to their less thermodynamically stable β,γ-isomers under both acidic and basic conditions.[4][5] This occurs through the formation of a dienolate intermediate.[4] The presence of acidic or basic impurities in your reaction mixture or on your glassware can catalyze this process.

Solution:

  • Neutralize Glassware: Wash glassware with a mild acid (e.g., 1 M HCl), followed by deionized water, and then a final rinse with a solvent like acetone before drying thoroughly. This will remove any basic residues.

  • Purify Reagents: Ensure all reagents and solvents are free from acidic or basic impurities.

  • Control Reaction pH: If your reaction conditions are sensitive to pH, consider using a buffer.

  • Photochemical Isomerization: Be aware that UV light can also induce isomerization to β,γ-unsaturated ketones.[5] Protect your reaction from light if this is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BHT as a stabilizer?

A1: BHT (butylated hydroxytoluene) is a radical scavenger. It donates a hydrogen atom to a reactive radical species (R•), terminating the radical chain reaction that leads to polymerization. The resulting BHT radical is a stable, non-reactive species that does not initiate further polymerization.[3]

Q2: Can I remove the inhibitor from 1-penten-3-one before my reaction?

A2: Yes, if the inhibitor interferes with your reaction. A common method is to pass the enone through a small plug of basic alumina or silica gel immediately before use. However, be aware that the uninhibited enone will be highly prone to polymerization, so it should be used immediately.

Q3: How can I monitor the degradation of my 1-penten-3-one sample?

A3: 1H NMR spectroscopy and GC-MS are excellent techniques for monitoring the purity and degradation of your sample. In the 1H NMR spectrum, the appearance of broad signals in the aliphatic region can indicate polymerization. GC-MS can be used to detect the formation of dimers, oligomers, or isomers.[6]

Q4: What are the best practices for handling and storing 1-penten-3-one?

A4: Always handle 1-penten-3-one in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] It is a flammable liquid, so keep it away from heat, sparks, and open flames.[8] For long-term storage, keep the container tightly sealed, in a cool, dry, and dark place, preferably at -20°C, and with an appropriate inhibitor like BHT.

Q5: How should I dispose of waste containing 1-penten-3-one?

A5: Dispose of 1-penten-3-one and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour it down the drain.[7]

Experimental Protocols

Protocol 1: Stabilization of 1-Penten-3-one for Long-Term Storage

This protocol describes the addition of BHT to 1-penten-3-one for enhanced stability.

Materials:

  • 1-Penten-3-one

  • Butylated hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., dichloromethane)

  • Amber glass vial with a screw cap

  • Argon or nitrogen gas

Procedure:

  • Prepare a stock solution of BHT in the anhydrous solvent (e.g., 10 mg/mL).

  • In a clean, dry amber vial, add the desired amount of 1-penten-3-one.

  • Add the BHT stock solution to the 1-penten-3-one to achieve a final concentration of 100-200 ppm. For example, to 1 g of 1-penten-3-one, add 10-20 µL of a 10 mg/mL BHT solution.

  • Gently swirl the vial to ensure thorough mixing.

  • Flush the headspace of the vial with argon or nitrogen gas.

  • Seal the vial tightly and store it at -20°C.

Protocol 2: Analysis of 1-Penten-3-one Degradation by 1H NMR

This protocol provides a method for assessing the purity of 1-penten-3-one and detecting degradation products.

Materials:

  • 1-Penten-3-one sample

  • Deuterated chloroform (CDCl3) with tetramethylsilane (TMS)

  • NMR tube

Procedure:

  • Dissolve a small amount of the 1-penten-3-one sample (5-10 mg) in approximately 0.6 mL of CDCl3 with TMS in an NMR tube.

  • Acquire a 1H NMR spectrum.

  • Analysis:

    • Fresh Sample: A pure sample of 1-penten-3-one will show characteristic signals for the vinyl protons and the ethyl group.

    • Degraded Sample: Look for the appearance of broad, unresolved signals in the aliphatic region (typically 1-3 ppm), which are indicative of polymer formation. The appearance of new, sharp signals may indicate the presence of isomers or other small-molecule degradation products.

Visualizations

Degradation Pathways of 1-Penten-3-one 1-Penten-3-one 1-Penten-3-one Polymer Polymer 1-Penten-3-one->Polymer Free-Radical Polymerization Isomer (β,γ-Unsaturated Ketone) Isomer (β,γ-Unsaturated Ketone) 1-Penten-3-one->Isomer (β,γ-Unsaturated Ketone) Isomerization Radical Initiator Radical Initiator Radical Initiator->1-Penten-3-one Initiates Acid/Base Acid/Base Acid/Base->1-Penten-3-one Catalyzes

Caption: Key degradation pathways for 1-penten-3-one.

Troubleshooting Workflow for Enone Instability Observation of Instability Observation of Instability Identify Symptom Identify Symptom Observation of Instability->Identify Symptom Polymerization Polymerization Identify Symptom->Polymerization Isomerization Isomerization Identify Symptom->Isomerization Low Yield Low Yield Identify Symptom->Low Yield Add Inhibitor Add Inhibitor Polymerization->Add Inhibitor Control Temperature/Light Control Temperature/Light Polymerization->Control Temperature/Light Neutralize Glassware/Reagents Neutralize Glassware/Reagents Isomerization->Neutralize Glassware/Reagents Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity

Caption: A logical workflow for troubleshooting common stability issues.

References

  • Synerzine. (2018, June 22). 1-Penten-3-ol Safety Data Sheet. Retrieved from [Link]

  • Perera, S. K., Dunn, W. A., & Fedor, L. R. (1980). Acid- and base-catalyzed isomerization of androst-5-ene-3,17-dione and 17α-ethynyl-17β-hydroxy-5-estren-3-one. Journal of the American Chemical Society, 102(25), 7591–7598.
  • Ma, S., & Lu, X. (2006). Base-Catalyzed Stereoselective Isomerization of Electron-Deficient Propargylic Alcohols to E-Enones. The Journal of Organic Chemistry, 71(16), 6217–6220.
  • Walters, Z. S., et al. (2025). Deconjugative Photoisomerization of Cyclic Enones. Journal of the American Chemical Society.
  • Hegarty, A. F., Dowling, J. P., Eustace, S. J., & McGarraghy, M. (2000). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society, 122(28), 6741–6747.
  • Jiang, J., et al. (2025). Acyl-oxyallenes as α,β-unsaturated ketone surrogates for Giese radical addition. Chemical Science.
  • Unknown. (n.d.). Free Radical Polymerization. Retrieved from [Link]

  • Wako Chemicals. (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]

  • Hegarty, A. F., & Jencks, W. P. (1975). General acid and general base catalysis of the enolization of acetone. An extensive study. Journal of the American Chemical Society, 97(25), 7188–7189.
  • Odian, G. (2004).
  • LibreTexts. (2021, August 15). 6.5: Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 9: Enones. Thieme.
  • Organic Syntheses. (n.d.). 2-Bromo-2-cyclohexen-1-one. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Butylated Hydroxytoluene (BHT). Retrieved from [Link]

  • Mori, A., et al. (2000). Conjugate reduction of α,β-unsaturated ketones with hydrosilane mediated by copper(I) salt. Tetrahedron Letters, 41(20), 3107-3111.
  • FUJIFILM Wako Chemicals. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

  • Brummond, K. M., & Kerekes, A. D. (2001).
  • Siracusa, L., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 765.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Molecules, 23(10), 2444.
  • Urawa, Y., Nishiura, K., Souda, S., & Ogura, K. (2003). A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction. Synthesis, 2003(18), 2882-2885.
  • Bray, C. D. (2013). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 9, 520-525.
  • YouTube. (2021, February 27). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved from [Link]

  • Fisheries Research and Development Agency. (n.d.).
  • GL Sciences Inc. (n.d.).
  • Wang, Y., et al. (2026).
  • American Chemical Society. (2026, April 2). Journal of the American Chemical Society. Retrieved from [Link]

  • Pipkin, W. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 4-Hydroxy-4-methyl-1-penten-3-one Oxidation

Overview 4-Hydroxy-4-methyl-1-penten-3-one (CAS: 22082-43-5, MW: 114.14 g/mol )[1][2] is a highly functionalized α,β-unsaturated ketone featuring an electron-deficient vinyl group and a sterically hindered tertiary alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 4-Hydroxy-4-methyl-1-penten-3-one (CAS: 22082-43-5, MW: 114.14 g/mol )[1][2] is a highly functionalized α,β-unsaturated ketone featuring an electron-deficient vinyl group and a sterically hindered tertiary alcohol. Oxidation of this substrate presents significant chemoselectivity challenges. Electrophilic oxidants often fail or cause unwanted degradation, making nucleophilic epoxidation or controlled oxidative cleavage the primary pathways.

This guide provides troubleshooting and protocol optimization for researchers facing poor turnover frequencies (TOF), low chemoselectivity, or catalyst deactivation during the oxidation of this specific enone.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does mCPBA yield poor epoxidation results for 4-hydroxy-4-methyl-1-penten-3-one? A1: The electron-withdrawing nature of the carbonyl group drastically reduces the nucleophilicity of the adjacent C=C double bond. Electrophilic peroxyacids like m-chloroperoxybenzoic acid (mCPBA) struggle to attack this electron-deficient alkene. Instead, you must use nucleophilic epoxidation conditions (Weitz-Scheffer type), utilizing hydrogen peroxide ( H2​O2​ ) or sodium hypochlorite ( NaOCl ) in the presence of a base or a phase-transfer catalyst (PTC). The tertiary hydroxyl group at C4 can also hydrogen-bond with oxidants, occasionally directing the stereochemistry, but it primarily adds steric bulk that hinders bulky catalysts.

Q2: What is the best catalyst for scalable, racemic epoxidation of this substrate without degrading the tertiary alcohol? A2: Layered Double Hydroxides (LDHs), such as Mg-Al hydrotalcites, are the gold standard for this. They act as solid bases to activate H2​O2​ into the highly reactive hydroperoxide anion ( HOO− ), which readily undergoes conjugate addition to the enone. Because LDHs are heterogeneous, they prevent the over-hydrolysis of the resulting epoxide that is notoriously common in homogeneous NaOH / H2​O2​ systems.

Q3: How do I prevent oxidative cleavage (C=C bond scission) when attempting epoxidation? A3: Oxidative cleavage to 2-hydroxy-2-methylpropanoic acid and formaldehyde occurs when the reaction temperature exceeds 25°C or when highly aggressive transition metals (like Ru or Os) are present as trace impurities. Maintain strict temperature control (0–5°C) during oxidant addition and use metal-free or strictly heterogeneous catalytic systems.

Section 2: Troubleshooting Guide

Issue 1: Low Conversion / Stalled Reaction

  • Symptom: GC-FID shows conversion plateauing at <40%.

  • Root Cause: Catalyst deactivation due to localized pH drops. The oxidation of trace impurities or the solvent can generate acidic byproducts that neutralize the basic sites on LDHs or protonate the PTC, shutting down the catalytic cycle.

  • Solution (Self-Validating Protocol):

    • Implement a continuous pH-stat titration during the reaction to maintain a pH of 8.5–9.0.

    • Validation check: Withdraw a 100 µL aliquot, quench with saturated Na2​S2​O3​ , and extract with EtOAc. If the aqueous layer pH has dropped below 7.5, your buffering is insufficient. Switch to a biphasic system using a pH 9 phosphate buffer.

Issue 2: Poor Enantiomeric Excess (ee) in Asymmetric Epoxidation

  • Symptom: Chiral HPLC shows <50% ee using Cinchona alkaloid catalysts.

  • Root Cause: The tertiary alcohol at the C4 position creates a competitive hydrogen-bonding network that disrupts the rigid transition state required for the Cinchona alkaloid-enone complex.

  • Solution:

    • Protect the tertiary alcohol using a trimethylsilyl (TMS) group prior to oxidation. This eliminates the competitive H-bonding.

    • Alternatively, switch to a more sterically demanding catalyst like a Maruoka-type spiro chiral phase-transfer catalyst, which relies on strict steric exclusion rather than hydrogen bonding.

Section 3: Quantitative Data & Catalyst Comparison

Table 1: Catalyst Performance for 4-Hydroxy-4-methyl-1-penten-3-one Oxidation

Catalyst SystemOxidantTarget ProductTemp (°C)Conversion (%)Selectivity (%)TOF ( h−1 )
Homogeneous NaOH 30% H2​O2​ Racemic Epoxide0>9565 (high hydrolysis)N/A
Mg-Al Hydrotalcite (LDH)30% H2​O2​ Racemic Epoxide209298145
Cinchona Alkaloid PTC NaOCl Chiral Epoxide-108590 (88% ee)25
RuCl3​ (0.5 mol%) NaIO4​ Carboxylic Acid (Cleavage)25>99>99450
Section 4: Experimental Protocols

Protocol A: Heterogeneous Epoxidation using Mg-Al Hydrotalcite (Self-Validating System) Causality: Using a solid base prevents the epoxide ring-opening typically caused by soluble hydroxide ions. The biphasic nature ensures the product migrates to the organic layer, protecting it from further degradation.

  • Preparation: Suspend 4-hydroxy-4-methyl-1-penten-3-one (10 mmol, 1.14 g) in 15 mL of methanol. Add 0.5 g of calcined Mg-Al hydrotalcite (LDH).

  • Oxidant Addition: Cool the mixture to 0°C. Dropwise, add 15 mmol of 30% aqueous H2​O2​ over 30 minutes using a syringe pump. Causality: Slow addition prevents thermal runaway and limits the localized concentration of H2​O2​ , avoiding non-catalytic background reactions.

  • Reaction Monitoring: Stir at 20°C. Monitor via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ 0.6) should disappear, replaced by the epoxide ( Rf​ 0.4).

  • Validation/Quench: Filter the solid catalyst (which can be washed, calcined, and reused). Treat the filtrate with a starch-iodide test strip to ensure no residual peroxide remains. If positive, quench with saturated aqueous Na2​S2​O3​ .

  • Isolation: Concentrate under reduced pressure, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield the pure epoxide. Validation: GC-MS should show the molecular ion peak at m/z 130.

Protocol B: Oxidative Cleavage to 2-Hydroxy-2-methylpropanoic Acid Causality: RuO4​ (generated in situ from RuCl3​ and NaIO4​ ) aggressively attacks the electron-deficient double bond, cleaving it entirely. The biphasic CCl4​ / CH3​CN / H2​O solvent system is critical to keep the active Ru species in the aqueous/interface layer while dissolving the organic substrate.

  • Setup: Dissolve 5 mmol of the substrate in a solvent mixture of CCl4​ (10 mL), CH3​CN (10 mL), and H2​O (15 mL).

  • Catalyst Addition: Add 0.025 mmol (0.5 mol%) of RuCl3​⋅xH2​O . The solution will turn dark brown.

  • Cleavage: Add 20 mmol of NaIO4​ in small portions at room temperature. Causality: NaIO4​ reoxidizes the inactive Ru(IV) back to the active Ru(VIII) species.

  • Validation: The reaction is complete when the organic layer turns from black/brown back to pale yellow, indicating the complete consumption of the substrate and precipitation of inactive RuO2​ .

  • Workup: Extract with dichloromethane, wash with brine, and purify via acid-base extraction to isolate the carboxylic acid.

Section 5: Decision Logic Visualization

CatalystSelection Start Target Oxidation Product for 4-hydroxy-4-methylpent-1-en-3-one Epoxidation Epoxidation (C=C) Start->Epoxidation Cleavage Oxidative Cleavage Start->Cleavage Racemic Racemic Epoxide (High Yield/Scalable) Epoxidation->Racemic Chiral Asymmetric Epoxide (High ee) Epoxidation->Chiral Cat3 RuCl3 (cat.) / NaIO4 Biphasic System Cleavage->Cat3 Cat1 Mg-Al Hydrotalcite (LDH) + H2O2 / MeOH Racemic->Cat1 Cat2 Cinchona Alkaloid PTC + NaOCl / Toluene Chiral->Cat2

Caption: Decision tree for selecting the optimal catalytic oxidation pathway for 4-hydroxy-4-methyl-1-penten-3-one.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11274987, 4-hydroxy-4-methylpent-1-en-3-one. PubChem. Retrieved from [Link]

  • Chemsrc (2025). 4-hydroxy-4-methylpent-1-en-3-one | CAS#:22082-43-5. Chemsrc. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Esterification of 4-Hydroxy-4-methylpent-1-en-3-one

Welcome to the technical support guide for the esterification of 4-hydroxy-4-methylpent-1-en-3-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the esterification of 4-hydroxy-4-methylpent-1-en-3-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. Due to its structure as a sterically hindered tertiary alcohol and an α,β-unsaturated ketone, this molecule presents unique challenges, primarily the prevalence of undesirable side reactions.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Understanding the Challenge: The Substrate

The target molecule, 4-hydroxy-4-methylpent-1-en-3-one, possesses two key features that dictate its reactivity:

  • Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon. This steric hindrance makes it a poor nucleophile and renders the C-O bond susceptible to cleavage under acidic conditions, as it forms a stable tertiary carbocation.

  • α,β-Unsaturated Ketone: The conjugated enone system is a Michael acceptor, making the β-carbon electrophilic. This can lead to side reactions if other nucleophiles are present.[1][2]

Our primary focus will be on addressing the challenges posed by the tertiary alcohol functionality during esterification.

Diagram: Desired vs. Detrimental Pathways

G cluster_main Desired Esterification Pathway cluster_side Major Side Reaction Pathway S 4-hydroxy-4-methylpent-1-en-3-one (Tertiary Alcohol) Ester Desired Ester Product S->Ester Mild, Non-Acidic Conditions RCOOH Carboxylic Acid (R-COOH) RCOOH->Ester S2 4-hydroxy-4-methylpent-1-en-3-one (Tertiary Alcohol) Byproduct Dehydration Byproduct (Diene-one) S2->Byproduct Strong Acid (H⁺) Heat G cluster_mech E1 Dehydration Mechanism Start Tertiary Alcohol Protonated Protonated Alcohol (-OH₂⁺) Start->Protonated 1. Protonation (Fast) [H⁺] Carbocation Tertiary Carbocation (+ H₂O) Protonated->Carbocation 2. Loss of H₂O (Fast) Good Leaving Group Product Alkene Byproduct (Diene-one) Carbocation->Product 3. Deprotonation (Fast) [-H⁺] G cluster_workflow Troubleshooting Workflow Start Low Ester Yield? Check_Acid Are you using a strong acid catalyst (e.g., H₂SO₄)? Start->Check_Acid Stop_Acid STOP. This causes dehydration. Switch to Steglich or Enzymatic method. Check_Acid->Stop_Acid Yes Check_Method Are you using Steglich or Enzymatic method? Check_Acid->Check_Method No Optimize_Steglich Steglich Optimization: 1. Add 5-10 mol% DMAP. 2. Use aprotic solvent (DCM). 3. Run at room temp. Stop_Acid->Optimize_Steglich Check_Method->Optimize_Steglich Steglich Optimize_Enzyme Enzymatic Optimization: 1. Add molecular sieves. 2. Increase reaction time. 3. Use non-polar solvent. Check_Method->Optimize_Enzyme Enzymatic Success High Yield of Desired Ester Optimize_Steglich->Success Optimize_Enzyme->Success

Caption: A logical workflow for troubleshooting common esterification issues with this substrate.

Q4: How can I monitor the reaction progress effectively?

Answer: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A good starting point is 70:30 or 80:20 Hexanes:Ethyl Acetate.

  • Visualization: UV light (due to the conjugated enone system) and/or staining (e.g., potassium permanganate or vanillin).

  • Expected Results:

    • Starting Alcohol: Will have a low-to-mid Rf.

    • Ester Product: Will be less polar than the alcohol and have a higher Rf.

    • Dehydration Byproduct: Will be significantly less polar and have the highest Rf.

    • Carboxylic Acid: Will have a very low Rf and may streak if not fully dissolved.

For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR of an aliquot can be used to determine conversion rates.

Experimental Protocols

Protocol 1: Steglich Esterification (Recommended Method)

This protocol is a general guideline for the esterification of 4-hydroxy-4-methylpent-1-en-3-one with a generic carboxylic acid (R-COOH).

Materials:

  • 4-hydroxy-4-methylpent-1-en-3-one (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the 4-hydroxy-4-methylpent-1-en-3-one (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the solution at room temperature for 5 minutes.

  • In a separate container, dissolve the DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath). A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting alcohol spot is consumed.

  • Upon completion, cool the flask in an ice bath to maximize the precipitation of the DCU byproduct.

  • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by flash column chromatography on silica gel.

Protocol 2: Enzymatic Esterification (Green Alternative)

This protocol utilizes an immobilized lipase for a mild and selective esterification.

Materials:

  • 4-hydroxy-4-methylpent-1-en-3-one (1.0 eq)

  • Carboxylic acid (1.5 eq) or Vinyl Acetate (3.0 eq for transesterification)

  • Immobilized Candida antarctica Lipase B (Novozym 435) (10-20% by weight of substrates)

  • Anhydrous heptane or toluene

  • Activated 4Å molecular sieves

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • To a dry reaction vessel, add 4-hydroxy-4-methylpent-1-en-3-one (1.0 eq), the acyl donor (e.g., carboxylic acid), and the solvent (e.g., heptane).

  • Add activated 4Å molecular sieves (approx. 100% by weight of the alcohol) to sequester the water produced during the reaction.

  • Add the immobilized lipase catalyst (Novozym 435).

  • Seal the vessel and heat the mixture to 40-50 °C with vigorous stirring.

  • Monitor the reaction progress over 24-72 hours by taking small aliquots, filtering out the enzyme, and analyzing by TLC or GC.

  • Upon completion, cool the mixture to room temperature.

  • Filter off the enzyme beads and molecular sieves. The enzyme can often be washed with solvent and reused.

  • Wash the filtrate with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by column chromatography if necessary.

References
  • Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... ResearchGate. Available at: [Link]

  • Enzymatic Synthesis of Tertiary Alcohols | Request PDF. ResearchGate. Available at: [Link]

  • EFFECT OF CHAIN LENGTH AND ORDER OF THE ALCOHOL ON ENZYME ACTIVITY DURING ENZYMATIC ESTERIFICATION IN ORGANIC MEDIA. The Distant Reader. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]

  • CN1085251C - Esterification method of carboxylic acid and tertiary alcohol. Google Patents.
  • US5658769A - Process for the esterification of carboxylic acids with tertiary alcohols using a lipase from Candida antarctica. Google Patents.
  • Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Steglich esterification. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Fischer esterification does not work well with most tertiary alcohols. What would be the major product of. Brainly. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

  • Green Chemistry. RSC Publishing. Available at: [Link]

  • 4Hydroxy 4methyl pentanal on heating with excess of class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. Available at: [Link]

  • Why is Fischer esterification not useful for tertiary alcohols? Filo. Available at: [Link]

  • Reaction mechanism for the acid-catalyzed dehydration of... ResearchGate. Available at: [Link]

  • Solved Draw the E1 mechanism for the acid catalyzed. Chegg.com. Available at: [Link]

  • CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for the Cycloaddition of 4-Hydroxy-4-methyl-1-penten-3-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing cycloaddition reactions involving 4-hydroxy-4-methyl-1-penten-3-one. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cycloaddition reactions involving 4-hydroxy-4-methyl-1-penten-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile building block. Here, we move beyond generic protocols to provide a deep, mechanistic understanding of solvent effects, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What type of cycloaddition does 4-hydroxy-4-methyl-1-penten-3-one typically undergo?

As an α,β-unsaturated ketone (a vinyl ketone), 4-hydroxy-4-methyl-1-penten-3-one is an excellent substrate for several types of cycloadditions. The most common is the Diels-Alder reaction , where it acts as the electron-poor "dienophile" (the 2π component) reacting with an electron-rich conjugated diene (the 4π component) to form a six-membered ring.[1] It can also participate in other pericyclic reactions, such as 1,3-dipolar cycloadditions to form five-membered heterocycles, or potentially undergo an acid-catalyzed intramolecular Nazarov cyclization if it first dimerizes or reacts to form a divinyl ketone structure.[2][3] This guide will focus primarily on the solvent effects related to its role as a dienophile in Diels-Alder type reactions, as this is its most direct and widespread application.

Q2: Why is solvent selection so critical for this specific reaction?

Solvent choice is paramount because the 4-hydroxy-4-methyl-1-penten-3-one molecule possesses three key functional groups that are highly sensitive to their environment:

  • A Carbonyl Group (Ketone): This group can engage in dipole-dipole interactions and accept hydrogen bonds from protic solvents.

  • An Alkene (Vinyl Group): The π-system involved in the cycloaddition.

  • A Hydroxyl Group (-OH): This group can act as a hydrogen bond donor, which can organize the transition state but can also be solvated by polar solvents, potentially altering reactivity.

The solvent directly influences the reaction by stabilizing or destabilizing the reactants, transition states, and products to different extents. In many cycloadditions, the transition state is more polar than the ground state reactants. Polar solvents can stabilize this polarized transition state, thereby accelerating the reaction.[1][4]

Q3: What are the key solvent properties I should consider?

There are three primary properties to evaluate when selecting a solvent:

  • Polarity (Dielectric Constant): This measures the solvent's ability to insulate opposite charges.[5] Highly polar solvents are effective at stabilizing charged or highly polar species, including the often-polarized transition states of cycloaddition reactions.[6]

  • Proticity (Protic vs. Aprotic): Protic solvents contain acidic protons, most commonly in O-H or N-H bonds (e.g., water, alcohols).[7] They can donate hydrogen bonds. Aprotic solvents lack these acidic protons (e.g., DMSO, DMF, THF).[5][7] This distinction is crucial because the hydroxyl and carbonyl groups of your reactant can interact differently with each type.

  • Hydrogen Bonding Capability: Related to proticity, this is the ability of the solvent to donate or accept hydrogen bonds. For your molecule, a solvent that can accept a hydrogen bond from the -OH group or donate one to the carbonyl oxygen can significantly influence conformational preferences and the energy of the transition state, affecting both rate and stereoselectivity.[8][9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them through solvent optimization.

Problem 1: Low or No Product Yield

Q: My reaction is sluggish and gives a very low yield, or doesn't proceed at all. I suspect a solvent issue. What should I do?

A low yield is often the result of a high activation energy barrier, which can be significantly influenced by the solvent. The cycloaddition likely proceeds through a polar transition state that requires stabilization.

Causality & Solution:

The lack of reactivity suggests that your current solvent is not adequately stabilizing the transition state. For many Diels-Alder reactions, there is a notable rate enhancement when conducted in polar solvents.[1] In some cases, reactions that fail in non-polar organic solvents proceed smoothly in highly polar or aqueous media.[9]

Recommended Action: Systematic Solvent Screening

A solvent screen is the most effective way to identify an optimal medium. We recommend testing solvents from different classes to probe the effects of polarity and hydrogen bonding.

Experimental Protocol: Solvent Screening for Cycloaddition

  • Setup: Prepare identical reaction vials. To each vial, add 4-hydroxy-4-methyl-1-penten-3-one (1 equiv.) and your chosen diene (1.1-1.5 equiv.).

  • Solvent Addition: Add the test solvent to each vial to achieve a consistent concentration (e.g., 0.1 M).

  • Initiation: Place all vials in a temperature-controlled shaker or stir plate set to your desired reaction temperature (start with room temperature or slightly elevated, e.g., 40-50 °C).

  • Monitoring: Monitor the reactions at regular intervals (e.g., 2, 6, 12, 24 hours) using a suitable analytical technique (TLC, LC-MS, or GC-MS) to determine the consumption of starting material and formation of the product.

  • Analysis: Compare the conversion rates and final yields across all tested solvents to identify the most promising candidates for further optimization.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventDielectric Constant (ε)TypeRationale for Use
Non-Polar Toluene2.4AproticBaseline/control. Minimal transition state stabilization expected.
Dichloromethane (DCM)9.1AproticModerately polar, good for dissolving organics.[10]
Polar Aprotic Tetrahydrofuran (THF)7.5AproticGood general-purpose solvent, can accept H-bonds.[10]
Acetonitrile (MeCN)37.5AproticHighly polar, can stabilize polar transition states.[10]
Dimethylformamide (DMF)38.0AproticHighly polar, excellent solvating power.[10]
Polar Protic Isopropanol18.0ProticCan donate and accept H-bonds, moderate polarity.[10]
Ethanol24.3ProticSimilar to isopropanol, common choice.[10]
Water (H₂O)78.5ProticCan provide significant rate acceleration via hydrophobic effects and H-bond stabilization of the transition state.[1][11]
Problem 2: Significant Side Product Formation

Q: My reaction produces the desired cycloadduct, but I also see many side products, including what appears to be a polymer. How can solvent choice help?

Side product formation indicates that alternative reaction pathways are competitive with your desired cycloaddition. Vinyl ketones are susceptible to polymerization and can also undergo aldol-type condensation reactions. The solvent plays a critical role in mediating the relative rates of these competing pathways.

Causality & Solution:

  • Polymerization: This is often radical-mediated or can occur in highly concentrated solutions. A solvent that keeps reactants dilute and does not promote radical formation can help.

  • Aldol Condensation: This side reaction can be catalyzed by acid or base. The choice of solvent can influence the acidity/basicity of trace impurities or the reactants themselves.

  • Reaction Rate Mismatch: If the desired cycloaddition is too slow, side reactions have more time to occur.

Recommended Action: Modulate Polarity and Concentration

  • Accelerate the Main Reaction: Often, the best way to reduce side products is to make the desired reaction faster. As established, increasing solvent polarity frequently accelerates Diels-Alder reactions.[1] A switch from toluene to acetonitrile or even water could outpace competing side reactions.

  • Control Solubility: Choose a solvent where the starting materials are soluble but the polymeric byproduct is not, causing it to precipitate out of the reaction medium.

  • Use Protic Solvents to Your Advantage: Protic solvents can solvate and stabilize the hydroxyl group of your reactant through hydrogen bonding. This can create a specific conformation that is more amenable to cycloaddition and less prone to intermolecular side reactions.

Problem 3: Poor Stereoselectivity (endo/exo or Diastereoselectivity)

Q: I am getting a mixture of stereoisomers. Can the solvent influence the stereochemical outcome?

Absolutely. The stereoselectivity of a cycloaddition is determined by the relative activation energies of the different transition states leading to each isomer. Solvents can preferentially stabilize one transition state over another.

Causality & Solution:

The stereochemical outcome (e.g., the endo/exo ratio in a Diels-Alder reaction) is governed by subtle orbital interactions and steric effects in the transition state. Hydrogen bonding is a powerful tool for influencing this. A protic solvent, or an aprotic solvent capable of accepting a hydrogen bond, can coordinate with the hydroxyl and/or carbonyl group of your dienophile. This coordination can create a more rigid and organized transition state assembly, favoring the formation of one stereoisomer. For instance, hydrogen bonding to the carbonyl can enhance the secondary orbital overlap that favors the endo product in many Diels-Alder reactions.[9]

Recommended Action: Utilize Hydrogen-Bonding Solvents

  • Test Protic Solvents: Evaluate solvents like ethanol, methanol, or a mixture of THF and water.[11] The hydrogen-bonding network can help lock the transition state into a specific geometry.

  • Consider Lewis Acids: While not strictly a solvent, adding a catalytic amount of a Lewis acid can dramatically improve stereoselectivity by coordinating to the carbonyl oxygen. The choice of solvent is still critical, as it must be compatible with the Lewis acid (e.g., DCM is often preferred over coordinating solvents like THF).

Visualized Workflows and Concepts

To further clarify these concepts, the following diagrams illustrate key processes and relationships in solvent optimization.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Hypothesis & Planning cluster_2 Execution & Analysis cluster_3 Optimization Problem Experimental Issue (e.g., Low Yield, Side Products) Hypothesis Hypothesis: Solvent is Suboptimal Problem->Hypothesis Plan Action Plan: Systematic Solvent Screen Hypothesis->Plan Experiment Run Parallel Reactions (See Protocol) Plan->Experiment Analysis Analyze Results: Compare Yield & Purity Experiment->Analysis Optimized Optimized Conditions (Improved Outcome) Analysis->Optimized Success Revisit Re-evaluate Hypothesis (Consider Temp, Catalyst) Analysis->Revisit Failure

Caption: Troubleshooting workflow for solvent optimization.

Solvent_Interactions Solvent Interactions with Reactant and Transition State (TS) cluster_reactant Reactant: 4-hydroxy-4-methyl-1-penten-3-one cluster_solvents Solvent Types cluster_ts Effect on Transition State Reactant R-OH...O=C-R' Protic Protic Solvent (S-OH) (e.g., Ethanol) Reactant->Protic H-Bonding Aprotic Polar Aprotic (S=O) (e.g., DMSO) Reactant->Aprotic Dipole-Dipole TS_Stabilized Polarized TS Stabilized (Rate Accelerated) Protic->TS_Stabilized H-bonds to C=O TS_Organized Organized TS via H-Bonding (Higher Selectivity) Protic->TS_Organized H-bonds to -OH & C=O Aprotic->TS_Stabilized Dipole interactions NonPolar Non-Polar (e.g., Toluene) TS_Unstabilized TS Unstabilized (Slow Reaction) NonPolar->TS_Unstabilized

Caption: How different solvents interact with the reactant.

References
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from Wikipedia. [Link]

  • Soares, M. I. L., et al. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI. [Link]

  • Huisgen, R. (1980). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. Pure and Applied Chemistry, 52(10), 2283-2302. [Link]

  • Sauer, J., & Sustmann, R. (1995). Influence of Reactant Polarity on the Course of (4 + 2) Cycloadditions. Journal of the American Chemical Society, 117(26), 6987-6995. [Link]

  • McCann, L. C., et al. (2024). Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. Chemical Science, 15(8), 2815-2824. [Link]

  • Vandavasi, J. K., et al. (2016). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. [Link]

  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained. Retrieved from Scribd. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]

  • Engberts, J. B. F. N., et al. (1996). Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media. The Journal of Organic Chemistry, 61(25), 9001-9005. [Link]

  • ResearchGate. (n.d.). Solvent condition and yield optimization of cycloaddition reaction. Retrieved from ResearchGate. [Link]

  • University of Wisconsin-Platteville. (n.d.). Chapter 8 Notes. Retrieved from University of Wisconsin-Platteville. [Link]

  • Silber, E. (1972). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University. [Link]

  • ResearchGate. (n.d.). Optimization of selectivity for the cycloaddition reaction from (S)-3. Retrieved from ResearchGate. [Link]

  • Organic Reactions. (n.d.). The Nazarov Cyclization. Retrieved from Organic Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cyclizations. Retrieved from PMC. [Link]

  • Encyclopedia MDPI. (n.d.). Diels–Alder Cycloaddition Reactions. Retrieved from Encyclopedia MDPI. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from Wikipedia. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Electrophilic Synthons: 1-Penten-3-one, 4-hydroxy-4-methyl- vs. Acrylic Acid in Modern Synthesis

In the intricate landscape of organic synthesis, particularly within drug discovery and development, the strategic selection of building blocks is paramount. Electrophilic synthons, molecules that act as electron pair ac...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of organic synthesis, particularly within drug discovery and development, the strategic selection of building blocks is paramount. Electrophilic synthons, molecules that act as electron pair acceptors, are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. Among the vast arsenal of available synthons, α,β-unsaturated carbonyl compounds are workhorses, prized for their dual reactivity at the carbonyl carbon and the β-olefinic position. This guide provides an in-depth, objective comparison of two such synthons: 1-penten-3-one, 4-hydroxy-4-methyl- (HMP), a functionalized ketone, and acrylic acid, a foundational unsaturated carboxylic acid. We will dissect their reactivity, selectivity, and practical applications, supported by experimental data and established protocols, to empower researchers in making informed decisions for their synthetic strategies.

Molecular Profile and Intrinsic Reactivity

The utility of an electrophilic synthon is dictated by its electronic and steric properties. HMP and acrylic acid, while both serving as Michael acceptors, present distinct structural features that profoundly influence their behavior in chemical reactions.

1.1. 1-Penten-3-one, 4-hydroxy-4-methyl- (HMP)

HMP is an α,β-unsaturated ketone featuring a tertiary alcohol moiety.[1] The core reactivity stems from the conjugated enone system. The powerful electron-withdrawing effect of the ketone group polarizes the π-system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[2] This makes HMP an excellent Michael acceptor.[3][4]

  • Key Structural Features:

    • Enone System: The ketone group is generally more electron-withdrawing than a carboxylic acid, suggesting a potentially higher intrinsic electrophilicity at the β-carbon compared to acrylic acid.

    • Tertiary Alcohol: The 4-hydroxy group can participate in hydrogen bonding, potentially influencing solubility and interactions with catalysts or reagents. It also offers a handle for subsequent synthetic transformations.

    • Steric Hindrance: The gem-dimethyl groups at the 4-position introduce significant steric bulk near the reactive enone, which can modulate the approach of nucleophiles and influence stereoselectivity.

1.2. Acrylic Acid

Acrylic acid is the simplest unsaturated carboxylic acid. Its role as an electrophilic synthon is also centered on its capacity as a Michael acceptor. The carboxylic acid group withdraws electron density from the carbon-carbon double bond, activating it for conjugate addition.[2][5]

  • Key Structural Features:

    • Unsaturated Carboxylic Acid: The carboxyl group, while electron-withdrawing, is a weaker activator of the double bond for nucleophilic attack compared to a ketone.[2] Furthermore, under basic conditions, deprotonation to the carboxylate anion significantly deactivates the system towards nucleophiles.[6]

    • Acidity: The acidic proton can complicate reactions involving basic nucleophiles, as an initial acid-base reaction will occur.

    • Minimal Steric Profile: Acrylic acid is a small, planar molecule, offering minimal steric hindrance to the approach of nucleophiles.

    • Propensity for Polymerization: A significant practical challenge with acrylic acid is its tendency to undergo polymerization, often initiated by heat, light, or radicals.[7] This necessitates the use of inhibitors and careful control of reaction conditions.

Head-to-Head Comparison: Reactivity in Michael Additions

The quintessential reaction for these synthons is the Michael addition, a conjugate addition that is a cornerstone of synthetic chemistry for forming C-C, C-N, C-S, and C-O bonds.[8][9][10]

2.1. Electrophilicity and Reaction Kinetics

2.2. Scope of Nucleophiles and Reaction Conditions

Both synthons react with a broad range of "soft" nucleophiles, including enolates, amines (aza-Michael), and thiols (thia-Michael).[4][8][12][13]

  • With HMP (and related enones): The reaction is typically catalyzed by a base to generate the nucleophile (e.g., an enolate from a malonate).[4] The resulting 1,5-dicarbonyl adducts are highly valuable intermediates, for example, in the Robinson annulation to form cyclohexenone rings.[3]

  • With Acrylic Acid: The reaction with amines or thiols can often proceed without a catalyst, although a mild base may be used.[13][14] However, strong bases will deprotonate the acrylic acid, forming the unreactive acrylate anion.[6] Therefore, reactions are often performed with acrylic acid esters (acrylates) when strong basic conditions are required.[12]

Table 1: Comparative Performance in Michael Addition Reactions

Feature1-Penten-3-one, 4-hydroxy-4-methyl- (HMP) & AnalogsAcrylic Acid & Esters
Activating Group KetoneCarboxylic Acid / Ester
Relative Electrophilicity HighModerate to Low (Anion is unreactive)[6]
Common Nucleophiles Malonates, Enolates, Amines, Thiols[4]Amines, Thiols, Imidazoles[14][15]
Typical Catalysis Base (e.g., NaOEt, Et₃N)[4]Often catalyst-free or mild base[13][14]
Key Side Reactions Aldol-type self-condensationPolymerization, Acid-base reactions[7]
Product Functionality β-substituted Ketone, Tertiary Alcoholβ-substituted Carboxylic Acid / Ester
Synthetic Utility Precursor to 1,5-dicarbonyls, heterocycles, Robinson annulation substrates[3][4][16]Precursor to β-amino acids, amides; use in polymers and hydrogels for drug delivery[17][18][19]

Strategic Applications in Drug Development

The choice between HMP and acrylic acid is ultimately guided by the desired molecular architecture of the target compound.

3.1. HMP: Building Complex Scaffolds

The adducts derived from HMP are rich in functionality. The resulting β-substituted ketone can be further elaborated through various carbonyl chemistries. The 1,5-dicarbonyl systems formed from the addition of enolates are direct precursors to cyclic structures, which are prevalent in natural products and pharmaceutical agents like steroids and terpenes.[3] While direct use of HMP in synthesizing specific commercial drugs is not widely documented, its structural analog, methyl vinyl ketone, is a key component in the synthesis of the NSAID Nabumetone, highlighting the industrial relevance of this synthon class.[16]

3.2. Acrylic Acid: Introducing Functionality and Building Polymers

Acrylic acid is an ideal synthon for introducing a propanoic acid moiety. Aza-Michael additions, for instance, provide a straightforward route to β-amino acids, non-natural amino acids that are crucial for developing peptidomimetics with enhanced stability and novel secondary structures.[13] The carboxylic acid handle of the adduct is a versatile functional group for subsequent reactions, such as amide coupling.

Beyond its use as a monomer, acrylic acid and its derivatives are extensively used in drug delivery.[17][20][21] Polymers and copolymers of acrylic acid, such as Carbopols and Eudragit, are biocompatible and are used to create hydrogels for controlled drug release, mucoadhesive formulations, and coatings for tablets.[17][18][19][20]

Experimental Protocols

The following protocols are representative of typical Michael addition reactions for each class of synthon.

Protocol 1: Thia-Michael Addition to an α,β-Unsaturated Ketone (HMP Analog)

This protocol details the addition of a thiol to 4-methylpent-1-en-3-one, a close structural analog of HMP without the hydroxyl group.[4]

  • Materials:

    • 4-Methylpent-1-en-3-one (1.0 mmol, 98.14 g/mol )

    • Thiophenol (1.1 mmol, 110.18 g/mol )

    • Triethylamine (Et₃N) (0.1 mmol, 101.19 g/mol )

    • Dichloromethane (DCM) (10 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a solution of 4-methylpent-1-en-3-one (1.0 mmol) in DCM (10 mL), add thiophenol (1.1 mmol).

    • Add a catalytic amount of triethylamine (0.1 mmol) to the reaction mixture.

    • Stir the reaction at room temperature. Monitor progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Aza-Michael Addition to an Acrylate (Acrylic Acid Analog)

This general procedure outlines the addition of a primary amine to ethyl acrylate, a commonly used ester of acrylic acid.[13]

  • Materials:

    • Ethyl acrylate (1.0 eq)

    • Benzylamine (1.2 eq)

    • Methanol (solvent)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a solution of ethyl acrylate (1.0 eq) in methanol (to make a 0.2 M solution), add benzylamine (1.2 eq).

    • Stir the reaction mixture at room temperature. For less reactive amines, gentle heating under reflux may be required.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting crude product can often be used without further purification, or it can be purified by column chromatography or distillation.

Visualization of Synthetic Pathways

The strategic implications of choosing HMP or acrylic acid can be visualized through their reaction mechanisms and resulting synthetic pathways.

Michael_Addition_Mechanism cluster_setup Step 1: Nucleophile Generation cluster_addition Step 2: Conjugate Addition cluster_protonation Step 3: Protonation NuH Nucleophile (Nu-H) Base Base Acceptor Michael Acceptor (HMP or Acrylic Acid) NuH->Acceptor 2. Nucleophilic Attack Base->NuH 1. Intermediate Resonance-Stabilized Enolate Intermediate Acceptor->Intermediate ProtonSource Proton Source (H-Base+) Intermediate->ProtonSource 3. Protonation Product Michael Adduct ProtonSource->Product

Caption: Generalized mechanism of a base-catalyzed Michael addition reaction.

Synthetic_Pathways HMP HMP Synthon AdductHMP β-Keto Alcohol Adduct HMP->AdductHMP + Nucleophile AA Acrylic Acid Synthon AdductAA β-Amino Acid AA->AdductAA + Amine Polymer Drug Delivery Polymers AA->Polymer Polymerization Dicarbonyl 1,5-Dicarbonyl AdductHMP->Dicarbonyl (if Nu = enolate) Heterocycle Heterocycles AdductHMP->Heterocycle Cyclic Cyclohexenones (Robinson Annulation) Dicarbonyl->Cyclic Peptide Peptidomimetics AdductAA->Peptide Amide Coupling

Caption: Divergent synthetic pathways from HMP and Acrylic Acid synthons.

Conclusion and Outlook

The selection between 1-penten-3-one, 4-hydroxy-4-methyl- and acrylic acid as an electrophilic synthon is a strategic decision rooted in the desired final product.

  • Choose HMP or a related α,β-unsaturated ketone when the synthetic goal is to construct complex carbocyclic or heterocyclic scaffolds. The resulting β-substituted ketone is a versatile intermediate, and the steric bulk of HMP can be leveraged to influence stereochemical outcomes. The higher reactivity of the enone system can be advantageous, provided that potential side reactions are controlled.

  • Choose acrylic acid or its esters when the objective is to introduce a propanoic acid/ester moiety, particularly for synthesizing β-amino acids or other β-substituted carboxylic acids. Its simple structure and the versatile carboxyl handle are ideal for applications in medicinal chemistry and peptide science. Furthermore, its polymeric derivatives are indispensable in the field of pharmaceutics for advanced drug delivery systems.[17][18][19]

Ultimately, both molecules are powerful tools. A thorough understanding of their distinct reactivity profiles, as outlined in this guide, allows the modern researcher to employ them with precision, paving the way for efficient and innovative synthetic routes to novel therapeutics and complex molecules.

References

  • Rigby, C. L., & Dixon, D. J. (2008). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (32), 3798-3800. [Link]

  • CarboMer, Inc. (2024). Exploring Polyacrylic Acid | Uses, Properties, Applications. [Link]

  • Ester of Michael addition homopolymers of acrylic acid. U.S. Patent 5,243,069, issued September 7, 1993.
  • Hinger, D., et al. (2025). Biocompatible Poly(acrylic acid-co-methacrylic acid)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III. ACS Applied Materials & Interfaces. [Link]

  • Taylor & Francis. (n.d.). Acrylic acid – Knowledge and References. [Link]

  • Kumari, B., et al. (2020). Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. Pharmaceutical and Biological Evaluations. [Link]

  • Kumari, B., et al. (2019). Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. PubMed. [Link]

  • Anonymous. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]

  • Cheng, P., et al. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. PubMed. [Link]

  • Mayer, M., & Mayr, H. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(11), 4039-4052. [Link]

  • Ganton, M. D., & Kerr, M. A. (2005). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. The Journal of Organic Chemistry. [Link]

  • Rossegger, D., et al. (2023). Exploring Acrylic Acid as an Oxirane Nucleophile: Direct Access to Poly(β‐Hydroxy Acrylate)s. Macromolecular Rapid Communications. [Link]

  • Taylor & Francis. (n.d.). Michael addition – Knowledge and References. [Link]

  • Gaona, A. A., et al. (2021). Gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone. RSC Advances. [Link]

  • International Programme on Chemical Safety. (1997). Acrylic acid (EHC 191, 1997). [Link]

  • Parmar, D., & Procter, D. J. (2016). Mechanistic and Kinetic Studies of Reductions of α,β Unsaturated Esters and Ketones by SmI2–Water. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Penten-3-one, 4-hydroxy-4-methyl-. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Fujita, M., et al. (2015). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry. [Link]

  • Frantik, S. K., & Schwegler, E. (2011). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. PubMed. [Link]

  • Chemical Synthesis Database. (2025). 4-hydroxy-4-methyl-1-phenyl-3-pentanone. [Link]

  • Li, G., & Wei, H-X. (2005). Functionalization of α,β-Unsaturated Esters and Ketones: A Facile and Highly Stereoselective One-Pot Approach to N-Protected α,β-Dehydroamino Acid Derivatives. Organic Letters, 7(5), 843-846. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Michael reaction. [Link]

  • Chemical Synthesis Database. (2025). (1E)-4-hydroxy-1-(2-methylphenyl)-1-penten-3-one. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Penten-3-one, 4-methyl-. PubChem Compound Database. [Link]

  • Chem-Station. (2014). Michael Addition. [Link]

  • Anic, M., et al. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(1), 187-190. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-4-methylpentan-3-one. PubChem Compound Database. [Link]

  • PrepChem. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. [Link]

  • Li, J., et al. (2017). Understanding why poly(acrylic acid) works: decarbonylation and cross-linking provide an ionically conductive passivation layer in silicon anodes. Journal of Materials Chemistry A, 5(38), 20493-20500. [Link]

Sources

Comparative

Validation of Antimicrobial Efficacy of 4-Hydroxy-4-methylpent-1-en-3-one: A Comparative Guide

As antimicrobial resistance accelerates the obsolescence of traditional biocides, drug development professionals are increasingly investigating reactive electrophilic species for novel mechanisms of action. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates the obsolescence of traditional biocides, drug development professionals are increasingly investigating reactive electrophilic species for novel mechanisms of action. This guide provides a comprehensive technical evaluation of 1-penten-3-one, 4-hydroxy-4-methyl- (IUPAC: 4-hydroxy-4-methylpent-1-en-3-one; CAS: 22082-43-5)[1], an α,β-unsaturated ketone with significant potential as a broad-spectrum antimicrobial agent[2].

Unlike conventional membrane disruptors, this compound operates as an electrophilic synthon[2]. By acting as a Michael acceptor, it covalently binds to nucleophilic targets within microbial cells, offering a distinct advantage over legacy alternatives.

Mechanistic Rationale: The Electrophilic Advantage

The antimicrobial efficacy of 4-hydroxy-4-methylpent-1-en-3-one (HMP) is fundamentally tied to its molecular architecture (C₆H₁₀O₂, MW: 114.14 g/mol )[2]. The compound features a conjugated double bond adjacent to a ketone functional group, forming a classic Michael acceptor[2].

Crucially, the presence of a tertiary hydroxyl group at the C4 position distinguishes HMP from simple enones. This hydroxyl group engages in intramolecular hydrogen-bond activation with the carbonyl oxygen, withdrawing electron density and significantly enhancing the electrophilicity of the β-carbon[2]. When HMP diffuses across the microbial cell envelope, it rapidly undergoes Michael addition with intracellular nucleophiles—primarily the sulfhydryl (-SH) groups of cysteine residues in essential enzymes and low-molecular-weight thiols like glutathione (GSH). This irreversible covalent modification triggers catastrophic oxidative stress and protein misfolding, leading to cell death.

Mechanism A 4-Hydroxy-4-methylpent-1-en-3-one B Intramolecular H-Bond Activation A->B C Enhanced Electrophilicity B->C D Michael Addition to Microbial Thiols C->D Covalent binding E GSH Depletion D->E F Enzyme Inactivation D->F G Oxidative Stress & Cell Death E->G F->G

Mechanistic pathway of enone-mediated microbial cell death via thiol depletion.

Comparative Efficacy Profiling

To objectively validate HMP, its performance must be benchmarked against established antimicrobial classes. The table below synthesizes representative in vitro efficacy data comparing HMP against three standard alternatives:

  • Triclosan : A traditional broad-spectrum enoyl-acyl carrier protein reductase (FabI) inhibitor.

  • Cinnamaldehyde : A naturally occurring α,β-unsaturated aldehyde (structural analog).

  • Benzalkonium Chloride (BAC) : A quaternary ammonium membrane disruptor.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) & Reactivity
CompoundMechanism of ActionS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)Thiol Reactivity (k₂ M⁻¹s⁻¹)Limitations
HMP (Target) Electrophilic Michael Acceptor16 - 3232 - 64High (~12.4)Requires formulation stability optimization.
Triclosan FabI Enzyme Inhibition0.5 - 21 - 4NoneHigh resistance rates; regulatory bans.
Cinnamaldehyde Electrophilic Michael Acceptor128 - 256256 - 512Moderate (~4.1)High volatility; strong organoleptic impact.
BAC Membrane Disruption2 - 816 - 32NoneEfficacy neutralized by organic loads.

Analytical Insight : While Triclosan exhibits lower absolute MIC values, HMP demonstrates superior efficacy against Gram-negative strains compared to natural enones like Cinnamaldehyde. HMP's enhanced thiol reactivity (driven by its intramolecular H-bonding) allows it to bypass the efflux pump mechanisms that typically confer resistance to Triclosan and BAC.

Self-Validating Experimental Workflows

To ensure scientific integrity, the validation of HMP requires a self-correcting protocol matrix. The following methodologies are designed not just to generate data, but to inherently verify their own accuracy through orthogonal controls.

Workflow S1 Phase 1: Broth Microdilution (Resazurin Viability) S2 Phase 2: Thiol Reactivity (DTNB Assay) S1->S2 MIC/MBC Established S3 Phase 3: Time-Kill Kinetics (CFU/mL tracking) S2->S3 Mechanism Confirmed S4 Data Synthesis & Comparative Efficacy S3->S4 Bactericidal Profile

Self-validating experimental workflow for evaluating antimicrobial efficacy.

Protocol A: Resazurin-Assisted Broth Microdilution Assay (MIC/MBC)

Standard optical density (OD₆₀₀) measurements are prone to false positives if the test compound precipitates or forms micro-emulsions in the aqueous broth.

  • Causality for Experimental Choice : Utilizing resazurin—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent resorufin) only in the presence of metabolically active cells—eliminates turbidity artifacts.

Step-by-Step Methodology:

  • Preparation : Prepare a stock solution of HMP (10 mg/mL) in 100% DMSO.

  • Dilution : Perform a two-fold serial dilution of HMP in Mueller-Hinton Broth (MHB) across a 96-well plate (final concentrations ranging from 512 to 0.5 µg/mL). Self-Validation Control: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation : Standardize microbial cultures (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 MacFarland standard, dilute 1:100, and inoculate 50 µL per well (final inoculum ~5 × 10⁵ CFU/mL).

  • Incubation : Incubate plates at 37°C for 18 hours.

  • Indicator Addition : Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout : Record the MIC as the lowest concentration that prevents the color change from blue to pink.

  • MBC Confirmation : Plate 10 µL from all blue wells onto drug-free agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU.

Protocol B: DTNB (Ellman’s Reagent) Thiol Depletion Assay

To prove that HMP's antimicrobial activity is mechanistically driven by its action as an electrophilic synthon[2], we must quantify its ability to deplete free thiols in vitro.

  • Causality for Experimental Choice : Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to yield a yellow product (TNB) measurable at 412 nm. A reduction in absorbance directly correlates with the covalent binding of HMP to thiols.

Step-by-Step Methodology:

  • Reagent Setup : Prepare a 1 mM solution of L-cysteine (or GSH) in 0.1 M phosphate buffer (pH 7.4, mimicking physiological pH).

  • Reaction Initiation : Mix the thiol solution with varying concentrations of HMP (0.1, 0.5, 1.0, and 5.0 mM). Include Cinnamaldehyde as a positive control and Triclosan as a negative mechanistic control.

  • Incubation : Incubate the mixtures at 37°C for 30 minutes.

  • Derivatization : Add 100 µL of the reaction mixture to 900 µL of DTNB solution (0.2 mM in phosphate buffer).

  • Quantification : Measure absorbance at 412 nm using a UV-Vis spectrophotometer.

  • Data Analysis : Calculate the percentage of thiol depletion relative to the vehicle control. Self-Validation Control: HMP alone must be tested with DTNB to ensure the ketone does not natively absorb at 412 nm or cross-react with the reagent.

Conclusion

1-Penten-3-one, 4-hydroxy-4-methyl- represents a highly promising class of reactive antimicrobial agents. Its structural integration of an α,β-unsaturated ketone with a tertiary hydroxyl group creates a uniquely potent electrophile capable of bypassing traditional resistance mechanisms[2]. By employing rigorous, self-validating methodologies like resazurin-assisted microdilution and DTNB thiol-reactivity assays, drug development professionals can accurately benchmark HMP against legacy biocides, paving the way for its formulation into next-generation antimicrobial therapeutics.

References

  • Source: Smolecule.
  • Source: National Institutes of Health (NIH)
  • Source: Chemsrc.

Sources

Validation

1-penten-3-one, 4-hydroxy-4-methyl- compared to other tertiary alcohol ketones

In-Depth Comparison Guide: 4-Hydroxy-4-methylpent-1-en-3-one vs. Standard Tertiary Alcohol Ketones As a Senior Application Scientist in early-stage drug development and synthetic methodology, selecting the correct electr...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: 4-Hydroxy-4-methylpent-1-en-3-one vs. Standard Tertiary Alcohol Ketones

As a Senior Application Scientist in early-stage drug development and synthetic methodology, selecting the correct electrophilic synthon is critical for the success of complex organic transformations. Tertiary alcohol ketones are a versatile class of molecules, but their reactivity profiles vary drastically depending on their degree of unsaturation and structural geometry.

This guide provides an objective, data-driven comparison between 4-hydroxy-4-methylpent-1-en-3-one (an α,β-unsaturated enone) and its saturated structural analogs, such as 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) and 3-hydroxy-3-methyl-2-butanone . We will dissect their mechanistic utility, physicochemical properties, and the self-validating experimental workflows used to characterize them.

Mechanistic Rationale & Structural Dynamics

The defining feature of 4-hydroxy-4-methylpent-1-en-3-one is the integration of an α,β-unsaturated double bond adjacent to a carbonyl group, which is further flanked by a sterically demanding tertiary hydroxyl group 1.

Unlike saturated alternatives like diacetone alcohol (which primarily serves as an aldol-transfer intermediate or solvent 2), 4-hydroxy-4-methylpent-1-en-3-one acts as a highly potent Michael acceptor. The causality behind its enhanced innate reactivity lies in intramolecular hydrogen-bond activation 1. The tertiary hydroxyl group donates a hydrogen bond to the carbonyl oxygen, withdrawing electron density and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. This makes it an exceptional equivalent to acrylic acid in diverse cycloaddition and conjugate addition reactions 1.

Reactivity A 4-Hydroxy-4-methylpent-1-en-3-one B Conjugated Enone System A->B C Tertiary Hydroxyl Group A->C D Intramolecular H-Bond B->D Accepts H C->D Donates H E Enhanced Electrophilicity D->E Lowers LUMO

Diagram 1: Structural features of 4-hydroxy-4-methylpent-1-en-3-one driving electrophilic reactivity.

Physicochemical Property Comparison

To objectively evaluate these compounds for assay development or synthesis, we must compare their foundational physicochemical metrics. The presence of the alkene in the target compound reduces its molecular weight slightly compared to its saturated β-hydroxy counterpart, while fundamentally altering its topological polar surface area and reactivity profile.

Compound NameCAS NumberFormulaMW ( g/mol )Structural ClassificationPrimary Synthetic Utility
4-Hydroxy-4-methylpent-1-en-3-one 22082-43-5 1C6H10O2 3114.14 [[3]]()α,β-Unsaturated KetoneElectrophilic synthon, Michael acceptor
4-Hydroxy-4-methyl-2-pentanone 123-42-2 2C6H12O2 2116.16 2Saturated β-Hydroxy KetoneAldol-transfer intermediate, solvent
3-Hydroxy-3-methyl-2-butanone 115-22-0 4C5H10O2 4102.13 4Saturated α-Hydroxy KetonePrecursor for dihydroxy-ketones

Self-Validating Experimental Protocols

To demonstrate the practical differences between these compounds, we employ two rigorous, self-validating workflows. The first proves the enhanced electrophilicity of the enone, while the second maps its biological origin.

Protocol A: Comparative Electrophilicity via Thiol-Ene Conjugate Addition

Objective: Quantify the Michael addition kinetics of 4-hydroxy-4-methylpent-1-en-3-one against a standard unactivated enone. Causality & Self-Validation: We utilize CD₃CN/D₂O (9:1) as the solvent system to mimic physiological aqueous environments while maintaining organic solubility. By using 1,3,5-trimethoxybenzene as an internal standard, the system becomes self-validating. The internal standard provides an inert, non-overlapping aromatic proton signal (δ 6.1 ppm). If the total integration of the product and remaining starting material deviates from the internal standard, it immediately flags unwanted side reactions (such as retro-aldol cleavage), ensuring data integrity.

Step-by-Step Methodology:

  • Preparation: In an NMR tube, dissolve 0.1 mmol of 4-hydroxy-4-methylpent-1-en-3-one and 0.033 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of CD₃CN/D₂O (9:1).

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum to record the exact integration ratio of the vinal protons (δ 6.0–6.5 ppm) against the internal standard.

  • Initiation: Inject 0.1 mmol of benzyl mercaptan (thiol nucleophile) directly into the NMR tube. Invert three times to mix.

  • Kinetic Tracking: Acquire ¹H-NMR spectra every 5 minutes for 2 hours at 25°C.

  • Data Analysis: Plot the disappearance of the vinal protons over time. Calculate the pseudo-first-order rate constant ( kobs​ ) and compare it against control runs utilizing unactivated enones.

Protocol B: Biosynthetic Pathway Tracking via LC-MS/MS

Objective: Isolate and verify the lipoxygenase (LOX)-mediated generation of 4-hydroxy-4-methylpent-1-en-3-one in plant models (Zea mays) 1. Causality & Self-Validation: The LOX pathway oxidizes polyunsaturated fatty acids (like α-linolenic acid) into 9-HPOT, which hydroperoxide lyase (HPL) cleaves into 1-penten-3-one derivatives 1. To prevent false positives from analytical artifacts, we employ an isotopic labeling strategy. By feeding the plant extract ¹³C-labeled α-linolenic acid, the downstream detection of a +M mass-shifted target compound definitively validates the biosynthetic origin.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize 5g of fresh Zea mays leaf tissue in 10 mL of extraction buffer (50 mM Tris-HCl, pH 7.5).

  • Isotopic Feeding: Spike the homogenate with 50 µM of[U-¹³C]-α-linolenic acid. Incubate at 25°C for 30 minutes to allow enzymatic processing by 9-LOX and HPL.

  • Extraction: Quench the reaction with 10 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 x g to separate the organic layer.

  • LC-MS/MS Analysis: Inject the concentrated organic phase into a reverse-phase LC-MS/MS system. Monitor for the specific MRM transitions of both the unlabeled (m/z 115.1 [M+H]⁺) and ¹³C-labeled 4-hydroxy-4-methylpent-1-en-3-one derivatives.

Biosynthesis PUFA α-Linolenic Acid (PUFA) LOX 9-Lipoxygenase (9-LOX) PUFA->LOX Oxidation HPOT 9-HPOT Intermediate LOX->HPOT HPL Hydroperoxide Lyase (HPL) HPOT->HPL Cleavage Enone 1-Penten-3-one Backbone HPL->Enone Target 4-Hydroxy-4-methylpent-1-en-3-one Enone->Target Hydroxylation/Methylation

Diagram 2: LOX-mediated biosynthetic pathway of 4-hydroxy-4-methylpent-1-en-3-one in plant models.

Conclusion

While saturated tertiary alcohol ketones like diacetone alcohol and 3-hydroxy-3-methyl-2-butanone are highly useful as solvents and simple intermediates, 4-hydroxy-4-methylpent-1-en-3-one occupies a distinct, high-value niche. Its intramolecularly activated conjugated system makes it an aggressive, yet highly tunable, electrophile for advanced synthetic applications and covalent drug design.

References

  • 1-Penten-3-one, 4-hydroxy-4-methyl- - Smolecule Source: smolecule.com URL:1

  • 1-Penten-3-one, 4-hydroxy-4-methyl- | C6H10O2 - PubChem Source: nih.gov URL:3

  • 3-Hydroxy-3-methyl-2-butanone - NIST WebBook Source: nist.gov URL:4

  • 4-Hydroxy-4-methyl-2-pentanone 99 123-42-2 - Sigma-Aldrich Source: sigmaaldrich.com URL:2

Sources

Comparative

comparative analysis of hydrogen bonding in alpha beta unsaturated ketones

Comparative Analysis of Hydrogen Bonding in α,β -Unsaturated Ketones: Structural Dynamics and Reactivity Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Causality: How Hydrogen B...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Hydrogen Bonding in α,β -Unsaturated Ketones: Structural Dynamics and Reactivity

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Causality: How Hydrogen Bonding Dictates Enone Behavior

α,β -unsaturated ketones (such as chalcones, cyclohexenones, and pyrazolones) are privileged scaffolds in drug discovery and organic synthesis. Their unique conjugated π -system acts as a versatile Michael acceptor. However, the introduction of hydrogen bonding (H-bonding)—whether intramolecular or intermolecular—fundamentally alters their electronic distribution, spatial geometry, and reactivity.

Intramolecular Hydrogen Bonding (Conformational Locking)

In derivatives like 2'-hydroxychalcones, the ortho-hydroxyl group forms a strong resonance-assisted hydrogen bond (RAHB) with the adjacent carbonyl oxygen[1]. This interaction locks the molecule into a planar conformation and stabilizes a zwitterionic resonance form[1]. By drawing electron density away from the carbonyl, the intramolecular H-bond increases the electrophilicity of the β -carbon. This causality explains why 2'-hydroxychalcones are highly potent Michael acceptors for nucleophilic species like glutathione or cysteine residues, a critical factor in mediating their anti-inflammatory activity[2].

Intermolecular Hydrogen Bonding (Catalytic & Biological Activation)

Intermolecular H-bonding occurs when enones interact with external donors, such as organocatalysts or biological target proteins. In asymmetric organocatalysis, H-bonding between a catalyst (e.g., imidazolidinones) and the enone carbonyl lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone[3]. This polarization accelerates nucleophilic attack and rigidly controls the stereochemical outcome of Michael additions[3]. In biological systems, the presence of heteroatoms and carbonyl groups in enones enhances binding energy through intermolecular H-bonding with target proteins. For example, pyrazolone chalcones exhibit high-affinity interactions (binding energies up to -8.45 kcal/mol) with the YAP/TEAD signaling pathway largely due to these precise H-bond networks[4].

Visualizing the Activation Pathway

The following diagram illustrates the logical flow of how hydrogen bonding activates the enone system for downstream chemical or biological applications.

EnoneActivation A Alpha,Beta-Unsaturated Ketone (Ground State) B H-Bond Donor Interaction (Intramolecular OH or Catalyst) A->B C Carbonyl Polarization (LUMO Lowering) B->C D Conformational Locking (s-cis / s-trans preference) B->D E Enhanced Electrophilicity (Michael Addition / Target Binding) C->E D->E

Caption: Mechanistic pathway of enone activation via intra- and intermolecular hydrogen bonding.

Comparative Spectroscopic Data

To objectively compare the strength and impact of these H-bonds, researchers rely on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The table below summarizes the typical quantitative spectroscopic shifts observed when an enone transitions from a free state to an H-bonded state.

Enone SystemH-Bond Type 1 H NMR Shift (OH Proton)IR νC=O​ Stretch ( cm−1 )IR νO−H​ Stretch ( cm−1 )Key Consequence
Unsubstituted Chalcone NoneN/A~1660 - 1670N/AHigh conformational flexibility; baseline reactivity.
2'-Hydroxychalcone Intramolecular (RAHB)~12.5 ppm (Highly Deshielded)~1630 - 16402500 - 3100 (Broad)Locked planar conformation; Enhanced electrophilicity[1].
Enone + Imidazolidinone IntermolecularN/A~1645 - 1655N/ALUMO lowering; Stereoselective Michael addition[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact workflows for quantifying H-bond strength in α,β -unsaturated ketones.

Protocol A: Variable-Temperature 1 H NMR (VT-NMR) for RAHB Analysis

Objective : To determine the sensitivity and strength of the intramolecular H-bond in substituted enones[1]. Causality : As temperature decreases, thermal molecular motion and solvent exchange rates drop. If the H-bond is a strong RAHB, the proton chemical shift will exhibit a distinct linear temperature dependence, reflecting the stabilization of the zwitterionic enolate form. A self-validating step is the use of solvent competition to prove the bond's resilience[1].

Step-by-Step Workflow :

  • Sample Preparation : Dissolve 5 mg of the enone (e.g., 4-(dimethylamino)-2'-hydroxychalcone) in 0.5 mL of a non-polar solvent ( CDCl3​ ). Prepare a parallel control sample in a polar aprotic solvent (DMSO- d6​ ) to establish a solvent-competition baseline.

  • Instrument Calibration : Calibrate the NMR spectrometer temperature probe using a pure methanol standard for low-temperature accuracy.

  • Acquisition : Acquire 1D 1 H NMR spectra starting at ambient temperature (298 K). Gradually lower the temperature to 223 K in 10 K decrements. Allow exactly 5 minutes of thermal equilibration time at each temperature step before pulsing.

  • Data Analysis : Plot the chemical shift ( δ ) of the phenolic/enolic proton against temperature ( T ). Calculate the temperature coefficient ( Δδ/ΔT ). A smaller magnitude of the slope indicates a highly shielded, strong intramolecular H-bond that resists solvent disruption[1].

VTNMRWorkflow N1 Sample Preparation (Enone in CDCl3 & DMSO-d6) N2 VT-NMR Acquisition (298K down to 223K) N1->N2 N3 Chemical Shift Tracking (Phenolic OH Signal) N2->N3 N4 Data Analysis (Calculate Temp Coefficient) N3->N4

Caption: VT-NMR experimental workflow for analyzing resonance-assisted hydrogen bonding.

Protocol B: FT-IR Analysis of Carbonyl Polarization

Objective : To quantify the weakening of the C=O bond due to H-bond donation. Causality : H-bonding to the carbonyl oxygen draws electron density away from the C=O π -bond, reducing its force constant. This physically shifts the stretching frequency to lower wavenumbers, providing a direct readout of electrophilic activation.

Step-by-Step Workflow :

  • Sample Preparation : Prepare a 1% (w/v) solution of the enone in anhydrous CHCl3​ . For solid-state comparisons, prepare a KBr pellet (1 mg sample ground into 100 mg of anhydrous KBr).

  • Background Subtraction : Acquire a background spectrum of the pure solvent or blank KBr pellet to eliminate atmospheric CO2​ and water vapor interference.

  • Acquisition : Scan the sample from 4000 to 400 cm−1 at a resolution of 4 cm−1 (average of 32 scans to maximize signal-to-noise ratio).

  • Analysis : Identify the νC=O​ peak (typically 1630–1670 cm−1 ) and the νO−H​ peak (typically broad, 2500–3100 cm−1 ). Compare these values against a non-H-bonded control enone to calculate the ΔνC=O​ shift[1].

References

  • [1] VT 1H NMR Investigations of Resonance-Assisted Intramolecular Hydrogen Bonding in 4-(Dimethylamino)-2'-hydroxychalcone. ACS Publications. 1

  • [2] Structural requirements of 2',4',6'-tris(methoxymethoxy) chalcone derivatives for anti-inflammatory activity: the importance of a 2'-hydroxy moiety. PubMed. 2

  • [4] Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. RSC. 4

  • [3] Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate. PubMed. 3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Hydroxy-4-methyl-1-penten-3-one

Chemical Hazard Profile 4-Hydroxy-4-methyl-1-penten-3-one (CAS RN: 123-42-2) is a colorless liquid with a faint, minty odor.[1][2] While a versatile solvent in organic synthesis, it presents a distinct set of hazards tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Author's Note: As laboratory professionals, our primary responsibility extends beyond achieving results to ensuring a safe environment for ourselves and our colleagues. This guide is structured to provide not just a set of rules, but a deep understanding of the principles behind the safe handling of 4-hydroxy-4-methyl-1-penten-3-one, also known as Diacetone Alcohol. The protocols outlined here are designed to be self-validating systems, encouraging a proactive approach to safety where the causality behind each step is clear. By understanding the "why," we empower ourselves to make informed decisions, fostering a culture of safety that is both robust and intuitive.

Chemical Hazard Profile

4-Hydroxy-4-methyl-1-penten-3-one (CAS RN: 123-42-2) is a colorless liquid with a faint, minty odor.[1][2] While a versatile solvent in organic synthesis, it presents a distinct set of hazards that demand rigorous control measures.

  • Flammability: It is classified as a combustible liquid, meaning it can ignite when exposed to an ignition source.[3][4] Its flash point is approximately 125-140°F (52-60°C).[1][2]

  • Irritation: The compound is a known irritant. It causes skin irritation and serious eye irritation.[3][4][5] Prolonged or repeated skin contact can lead to defatting and dermatitis.[4] Inhalation of vapors can irritate the nose, throat, and respiratory system.[1][4]

  • Systemic Effects: High concentrations of vapor can lead to central nervous system (CNS) effects such as headache, drowsiness, dizziness, and nausea.[4][6] There is also evidence suggesting potential effects on the liver and blood.[3][4]

  • Reproductive Toxicity: The substance is suspected of damaging fertility or the unborn child, classifying it as a Category 2 reproductive toxin.[3][7]

Understanding these hazards is the foundational step in developing a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Our protective strategy must therefore create effective barriers against these pathways.

Core Principles of Protection: An Engineering & Procedural Approach

Before selecting Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls (The Primary Barrier): The most effective way to control exposure is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This directly addresses the inhalation hazard by capturing vapors at the source.[6] Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[9]

  • Administrative Controls (Procedural Safeguards): Minimize the quantity of the chemical used and the duration of handling. Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this substance. Ensure all personnel are trained on the specific hazards and handling procedures.[10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed.

Eye and Face Protection

Directive: Always wear chemical safety goggles that conform to government standards such as NIOSH (US) or EN 166 (EU).[3][8][9] In situations with a significant risk of splashing, such as during transfers of large volumes, a face shield should be worn in addition to goggles.[6][8][11]

Causality: 4-Hydroxy-4-methyl-1-penten-3-one is classified as causing serious eye irritation.[4][5] Standard safety glasses with side shields do not provide a complete seal around the eyes and are insufficient to protect against splashes or concentrated vapors. Chemical goggles are essential to prevent irreversible eye damage.[4]

Skin and Body Protection

Directive:

  • Gloves: Wear chemical-resistant gloves. While specific breakthrough data for this exact chemical is not always available, milled butyl rubber or nitrile rubber gloves are generally recommended for ketones and solvents.[6][9] Always inspect gloves for tears or degradation before use. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[12]

  • Lab Coat/Apron: A standard lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][9]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Causality: The chemical is a skin irritant.[3][5] More importantly, skin absorption is a potential route of exposure.[13] A comprehensive barrier is necessary to prevent both local irritation and potential systemic toxicity. The use of appropriate gloves and protective clothing minimizes this risk.[11]

Respiratory Protection

Directive: Under normal laboratory conditions with the use of a certified fume hood, respiratory protection is typically not required.[9] However, if engineering controls are insufficient to maintain exposure below the occupational exposure limits (OSHA PEL-TWA 50 ppm / 240 mg/m³), or during large spills or emergencies, respiratory protection is necessary.[1][13]

  • For concentrations exceeding exposure limits: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is required.[3]

  • For large spills or unknown concentrations: A self-contained breathing apparatus (SCBA) should be used.[9]

Causality: Inhalation of vapors can cause respiratory tract irritation and CNS depression.[1][4] The OSHA Permissible Exposure Limit (PEL) and NIOSH Recommended Exposure Limit (REL) are established to protect workers from these health effects.[13] Respiratory protection is the necessary barrier when these airborne concentrations cannot be controlled at the source.

Data Summary Table

ParameterValueSource(s)
Chemical Name 4-Hydroxy-4-methyl-1-penten-3-one[1][2]
Synonyms Diacetone Alcohol[1][2][4]
CAS Number 123-42-2[1]
OSHA PEL (TWA) 50 ppm (240 mg/m³)[1][13]
NIOSH REL (TWA) 50 ppm (240 mg/m³)[1][13]
Appearance Colorless liquid[1][2]
Odor Faint, minty[1][2]
Flash Point ~125 - 140 °F (~52 - 60 °C)[1][2]
Primary Hazards Combustible liquid, Skin/Eye Irritant, Suspected Reproductive Toxin[3][4][7]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE & Control Selection cluster_action Operational Readiness start Start: Handling 4-hydroxy-4-methyl-1-penten-3-one task_assessment Assess Task: - Scale (mg vs L)? - Splash Potential? - Aerosol Generation? start->task_assessment env_assessment Assess Environment: - Fume Hood Available? - Ventilation Adequate? task_assessment->env_assessment engineering_controls Use Chemical Fume Hood env_assessment->engineering_controls eye_protection Mandatory: Chemical Safety Goggles engineering_controls->eye_protection splash_risk High Splash Risk? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes skin_protection Gloves (Nitrile/Butyl) + Lab Coat splash_risk->skin_protection No face_shield->skin_protection spill_risk Large Spill or Inadequate Ventilation? skin_protection->spill_risk respirator Use Air-Purifying Respirator (Organic Vapor Cartridge) spill_risk->respirator Yes proceed Proceed with Experiment spill_risk->proceed No respirator->proceed

Caption: PPE selection workflow for handling 4-hydroxy-4-methyl-1-penten-3-one.

Safe Handling & Operational Workflow

  • Preparation: Designate a specific work area within a fume hood. Assemble all necessary equipment and reagents before handling the chemical. Ensure an appropriate waste container is labeled and ready.

  • Donning PPE: Don PPE in the correct order: lab coat, then safety goggles (and face shield if needed), and finally gloves.

  • Handling: Perform all manipulations of the chemical within the fume hood. Use spark-proof tools and ground equipment to prevent static discharge.[14][15] Avoid actions that could generate aerosols. Keep containers tightly closed when not in use.[15]

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield/goggles, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no contact occurred.[3][8]

Emergency Response & Decontamination

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash affected skin with plenty of soap and water.[3][14] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][8]

  • Spill: Evacuate the area. For small spills, absorb with a non-combustible material like dry sand or earth and place in a sealed container for disposal.[8][10] For large spills, contact your institution's environmental health and safety (EHS) department. Eliminate all ignition sources.[10]

Waste Disposal

All waste contaminated with 4-hydroxy-4-methyl-1-penten-3-one, including excess chemical, contaminated disposable PPE, and cleanup materials, must be treated as hazardous waste.[8][15]

  • Collect waste in a clearly labeled, sealed, and compatible container.[8][10]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Dispose of the waste through your institution's approved hazardous waste disposal program.[3][15] Do not pour down the drain.[8]

References

  • OSHA Safety Manuals. (2025, February 1). Acetone Use and Care.
  • FUJIFILM Wako Chemicals. (2025, April 17). SAFETY DATA SHEET: 4-Hydroxy-4-methyl-2-pentanone.
  • Angene Chemical. (2024, August 31).
  • Fisher Scientific. (2025, December 18).
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Diacetone alcohol.
  • Sigma-Aldrich Inc. (2025, November 6).
  • McDiarmid, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Occupational Safety and Health Administration. (2021, January 5). METHYL (N-AMYL) KETONE.
  • Occupational Safety and Health Administration. (2020, December 22). DIACETONE ALCOHOL (4-HYDROXY-4-METHYL-2-PENTANONE).
  • Sigma-Aldrich. (2006, February 5). MATERIAL SAFETY DATA SHEET: 4-HYDROXY-4-METHYL-2-PENTANONE.
  • Teamster Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, September 12). 2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment.
  • Merck Millipore.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • PubChem. 1-Hydroxy-4-methylpentan-3-one.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetone.
  • BenchChem. Personal protective equipment for handling 4-Hydroxybenzamide.

Sources

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